Disodium edetate dihydrate
Descripción
A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJJZOQPCKUOR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Na2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
| Record name | Edetate disodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5049576 | |
| Record name | Disodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-92-6 | |
| Record name | Edetate disodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium ethylenediaminetetraacetate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediaminetetraacetic acid disodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Edetate disodium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Disodium Edetate Dihydrate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, laboratory applications, and experimental protocols for disodium (B8443419) edetate dihydrate. The information is intended to support researchers, scientists, and professionals in drug development in the effective utilization of this versatile chelating agent.
Core Chemical and Physical Properties
Disodium edetate dihydrate, also known as (Ethylenedinitrilo)tetraacetic acid disodium salt dihydrate or EDTA-Na2·2H2O, is a high-purity chelating agent widely used in biopharmaceutical and pharmaceutical formulations.[1][2] It is a white, crystalline powder known for its stability and effectiveness across a broad pH range.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound for easy reference and comparison in a laboratory setting.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O | [1][3] |
| Molecular Weight | 372.24 g/mol | [1][3] |
| CAS Number | 6381-92-6 | [1] |
| Melting Point | 252 °C (decomposes) | [4] |
| Solubility in Water | 100 g/L at 20 °C | |
| pH (5% solution) | 4.0 - 6.0 at 25 °C | |
| Appearance | White crystalline powder | [2][4] |
Mechanism of Action: Chelation
This compound's primary function is as a chelating agent. Its structure, featuring multiple carboxyl and amine groups, allows it to form stable, water-soluble complexes with di- and trivalent metal ions.[5] This sequestration of metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), is crucial for its various applications in the laboratory. For instance, by binding to Mg²⁺, an essential cofactor for nucleases, it effectively inhibits the activity of these enzymes and protects nucleic acids from degradation.[1]
Key Laboratory Applications and Experimental Protocols
This compound is a staple in many molecular biology and pharmaceutical laboratories due to its ability to control metal ion activity.
Nucleic Acid Protection and Extraction
A primary application is in the extraction and preservation of DNA and RNA. By chelating magnesium ions, it inactivates DNases and RNases that would otherwise degrade the nucleic acid samples.[1]
This protocol outlines the use of this compound in a typical DNA extraction procedure from a blood sample.
-
Red Blood Cell Lysis : To 300 µL of whole blood in a microcentrifuge tube, add 900 µL of RBC Lysis Buffer. Invert to mix and incubate on ice for 10 minutes.[1]
-
Leukocyte Pelleting : Centrifuge the sample at 2,000 x g for 5 minutes at 4°C and discard the supernatant.[1]
-
Cell Lysis : Resuspend the white blood cell pellet in 300 µL of Cell Lysis Solution containing EDTA. Add 1.5 µL of Proteinase K (20 mg/mL) and mix by vortexing.[1]
-
Protein Digestion : Incubate the mixture at 56°C for 1-3 hours, or overnight.[1]
-
Protein Precipitation : Add 100 µL of a saturated NaCl solution and vortex for 20 seconds.[1]
-
Centrifugation : Centrifuge at 12,000 x g for 5 minutes at room temperature.[1]
-
DNA Precipitation : Transfer the supernatant to a new tube and add an equal volume of ice-cold isopropanol. Mix gently by inversion.[1]
-
Pelleting DNA : Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Washing : Discard the supernatant and wash the pellet with 500 µL of 70% ethanol, followed by centrifugation at 12,000 x g for 5 minutes at 4°C.[1]
-
Drying and Resuspension : Air-dry the pellet and resuspend it in 50-100 µL of TE Buffer (which contains EDTA).[1]
Electrophoresis Buffers
This compound is a critical component of common electrophoresis buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA). In this context, it inhibits nucleases that could be present in the sample or on the electrophoresis equipment, thereby protecting the integrity of DNA and RNA during the separation process.
This protocol details the preparation of a 50x stock solution of Tris-acetate-EDTA (TAE) buffer.
-
Weigh Reagents : For 1 liter of 50x TAE stock solution, weigh out 242 g of Tris base and 18.6 g of this compound.[6]
-
Dissolve : Add the Tris base and this compound to approximately 700 mL of deionized water in a suitable container with a magnetic stir bar.[6]
-
Add Acetic Acid : While stirring, slowly add 57.1 mL of glacial acetic acid.[6]
-
Adjust Volume : Continue stirring until all components are completely dissolved. Adjust the final volume to 1 liter with deionized water.[6]
-
Storage : The 50x TAE buffer can be stored at room temperature. For working solutions, dilute the stock to 1x with deionized water.[6]
Drug Formulation and Stability
In the pharmaceutical industry, this compound is widely used to enhance the stability and shelf life of drug formulations. It acts as a stabilizer by chelating metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).[2] This is particularly important for sensitive molecules such as proteins, peptides, and enzymes.[2] It is also used in injectable and ophthalmic preparations to maintain clarity and prevent oxidation.[2]
Safety and Handling
This compound is generally considered to have low toxicity. However, it is important to handle it with appropriate laboratory precautions. It can be irritating to the eyes, respiratory system, and skin.[7] Always consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures. Personal protective equipment, including gloves and safety glasses, should be worn when handling the powder.
Conclusion
This compound is an indispensable tool in the modern laboratory, particularly in the fields of molecular biology and pharmaceutical development. Its potent chelating ability provides a simple and effective means of controlling metal ion activity, thereby protecting valuable samples and enhancing the stability of formulations. A thorough understanding of its chemical properties and appropriate experimental application is crucial for achieving reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. Disodium edetate - CD Formulation [formulationbio.com]
- 4. This compound: Indication, Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 6. gatescientific.com [gatescientific.com]
- 7. EDTA disodium salt dihydrate [protocols.io]
A Deep Dive into the Chelation Mechanism of Disodium Edetate Dihydrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O) as a chelating agent. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical principles, quantitative binding characteristics, and critical applications of EDTA, supported by detailed experimental protocols and visual diagrams to facilitate a thorough understanding.
Executive Summary
Disodium edetate dihydrate, a salt of ethylenediaminetetraacetic acid (EDTA), is a powerful and versatile chelating agent. Its primary mechanism of action involves the formation of stable, water-soluble complexes with polyvalent metal ions. This ability to sequester metal ions underpins its widespread use in pharmaceuticals as a stabilizer, in medicine for chelation therapy, and in various research applications to control metal ion activity. This guide will explore the coordination chemistry of EDTA, its quantitative interactions with various metal cations, and its role in disrupting biological systems such as bacterial biofilms.
Core Mechanism of Action: The Chemistry of Chelation
At its core, the efficacy of disodium edetate lies in its molecular structure. EDTA is a hexadentate ligand, meaning it has six donor sites that can bind to a single metal ion.[1][2][3] These sites consist of two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms from the carboxylate groups.[1][4][5]
When disodium edetate dissolves in water, the EDTA⁴⁻ anion becomes available to "wrap around" a metal cation (Mⁿ⁺), donating lone pairs of electrons from its nitrogen and oxygen atoms to form strong coordinate covalent bonds. This process results in a highly stable, cage-like structure known as a metal-EDTA complex.[1][6] A key feature of this interaction is the formation of a 1:1 complex, regardless of the charge on the metal ion.[4][7]
The general chelation reaction can be represented as:
Mⁿ⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴
The stability of these complexes is remarkably high, particularly with di- and trivalent cations, which drives the equilibrium strongly to the right.[4][6]
pH Dependence
The chelating ability of EDTA is highly dependent on the pH of the solution.[1][8][9] EDTA is a polyprotic acid, and its carboxylate groups become progressively protonated at lower pH values. This protonation competes with the binding of metal ions, reducing the effective concentration of the fully deprotonated EDTA⁴⁻ ligand and thereby decreasing the stability of the metal-EDTA complex.[1] Consequently, EDTA titrations and applications are typically performed in buffered, neutral to alkaline solutions to ensure the availability of the fully deprotonated, active form of the ligand.[10][11]
Quantitative Data on Chelation
The strength of the interaction between EDTA and a metal ion is quantified by the formation constant (K_f), also known as the stability constant. A higher log K_f value indicates a more stable complex.
Table 1: Stability Constants (log K_f) for Common Metal-EDTA Complexes
| Metal Ion | log K_f |
| Fe³⁺ | 25.1 |
| Co³⁺ | 41.4 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.4 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.45 |
| Al³⁺ | 16.4 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 13.89 |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Ba²⁺ | 7.8 |
| Na⁺ | 1.86 |
| (Data sourced from publicly available chemical databases) |
Table 2: Pharmacokinetic Properties of Disodium Edetate
| Parameter | Description | Finding |
| Absorption | Poorly absorbed from the gastrointestinal tract (oral bioavailability < 5%).[12] | Primarily administered via intravenous or intramuscular injection for systemic effects.[12][13] |
| Distribution | Distributes throughout the extracellular fluid compartment.[12] | Does not significantly penetrate cells. |
| Metabolism | Largely unmetabolized in the body.[12][14] | Excreted in its original form.[12] |
| Excretion | Rapidly excreted by the kidneys through glomerular filtration.[11][14] | After intravenous administration, over 95% of the dose is recovered in the urine within 24 hours.[11][14] |
Applications in Research and Drug Development
The robust metal-chelating properties of disodium edetate make it an invaluable tool in various scientific and pharmaceutical contexts.
Pharmaceutical Formulations
Disodium edetate is widely used as an excipient in pharmaceutical preparations to enhance stability.[6][15][16] It acts as a stabilizer by chelating trace metal ions (e.g., iron, copper, manganese) that can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[15][17] This extends the shelf life and maintains the efficacy and safety of drug products, particularly in injectable and ophthalmic solutions.[6][15][16]
Chelation Therapy
In clinical medicine, EDTA is the cornerstone of chelation therapy for treating heavy metal poisoning, particularly from lead.[6][12][18][19] When administered intravenously, EDTA binds to toxic heavy metals in the bloodstream, forming stable, water-soluble complexes that are then rapidly excreted by the kidneys, reducing the body's toxic metal burden.[6][10][20]
Anticoagulant
EDTA is the standard anticoagulant used in blood collection tubes (e.g., lavender-top tubes) for hematological studies.[6] It prevents coagulation by chelating calcium ions (Ca²⁺), which are an essential cofactor in the blood clotting cascade.[6]
Antimicrobial and Antibiofilm Agent
A significant area of research is the use of EDTA as an antibiofilm agent.[8][9] Bacterial biofilms are protected by an extracellular polymeric substance (EPS) matrix, which is stabilized by divalent cations like Ca²⁺ and Mg²⁺.[8][9] EDTA disrupts the integrity of this matrix by sequestering these essential metal ions, leading to the breakdown of the biofilm and increased susceptibility of the bacteria to antibiotics and the host immune system.[8][9] This is particularly effective against Gram-negative bacteria.[8][9]
Visualizations of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Chelation Mechanism
Caption: The chelation of a metal ion by the hexadentate ligand EDTA.
Biofilm Disruption Pathway
Caption: Logical workflow of EDTA-mediated bacterial biofilm disruption.
Experimental Workflow: Spectrophotometric Determination
Caption: Experimental workflow for the spectrophotometric analysis of EDTA.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of disodium edetate.
Protocol 1: Potentiometric Titration of Calcium with EDTA
Principle: This protocol determines the concentration of a Ca²⁺ solution by titrating it with a standardized EDTA solution. A calcium ion-selective electrode (ISE) is used to monitor the change in Ca²⁺ concentration (pCa) as a function of the volume of EDTA added. The endpoint is identified by the point of maximum inflection on the titration curve.
Reagents and Equipment:
-
Standardized ~0.01 M Disodium Edetate (Na₂H₂EDTA) solution
-
Unknown Calcium (Ca²⁺) solution
-
Ammonia/Ammonium (B1175870) Chloride Buffer (pH 10)
-
Calcium Ion-Selective Electrode (ISE)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiometer or pH/mV meter
-
Magnetic stirrer and stir bar
-
50 mL Burette, 25 mL Pipette, Beakers
Methodology:
-
Instrument Setup: Calibrate the Ca-ISE and reference electrode system according to the manufacturer's instructions using standard calcium solutions.
-
Sample Preparation: Pipette 25.00 mL of the unknown calcium solution into a 250 mL beaker. Add approximately 50 mL of deionized water and 2 mL of the pH 10 buffer solution.
-
Titration Setup: Place the beaker on a magnetic stirrer. Immerse the Ca-ISE and reference electrode into the solution, ensuring the tips are submerged but clear of the stir bar.
-
Titration: Begin stirring at a constant, moderate speed. Record the initial potential (mV). Add the standard EDTA solution from the burette in small increments (e.g., 1.0 mL). After each addition, allow the potential reading to stabilize and record the burette volume and the corresponding mV reading.
-
Endpoint Determination: As the potential begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the endpoint region. Continue adding titrant until the potential stabilizes again past the inflection point.
-
Data Analysis: Plot the measured potential (mV) versus the volume of EDTA added (mL). The endpoint is the volume of EDTA at the steepest point of the curve. Alternatively, calculate the first or second derivative of the titration curve to more precisely locate the endpoint.
-
Calculation: Use the endpoint volume and the known molarity of the EDTA solution to calculate the molarity of the calcium solution using the 1:1 stoichiometry of the reaction.
Protocol 2: Spectrophotometric Determination of EDTA
Principle: This indirect method is based on the formation of a stable, colored complex. An excess of iron(III) is added to the EDTA sample, forming a stable Fe(III)-EDTA complex. The unreacted Fe(III) is then reduced to Fe(II), which subsequently reacts with 1,10-phenanthroline to form a intensely red-orange complex called ferroin. The absorbance of the ferroin complex is inversely proportional to the initial EDTA concentration.
Reagents and Equipment:
-
EDTA standard and unknown solutions
-
Ammonium Ferric Sulfate (B86663) solution (3.6 mM in 0.1 M H₂SO₄)
-
Sodium Sulfite (B76179) (Na₂SO₃) solution (reducer)
-
1,10-Phenanthroline Monohydrate solution
-
UV-Vis Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Methodology:
-
Calibration Curve: Prepare a series of EDTA standard solutions of known concentrations (e.g., 0 to 50 µM).
-
Reaction: To a 50 mL volumetric flask, add 1.0 mL of a standard or unknown EDTA solution.
-
Add 1.0 mL of the 3.6 mM ammonium ferric sulfate solution. Mix well.
-
Add 1.0 mL of the sodium sulfite solution to reduce the excess Fe³⁺.
-
Add 5.0 mL of the 1,10-phenanthroline solution. This will react with the Fe²⁺ formed in the previous step to generate the colored ferroin complex.
-
Dilute the solution to the 50 mL mark with deionized water and mix thoroughly. Allow the color to develop for at least 20 minutes.
-
Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for ferroin (approximately 510 nm). Zero the instrument using a reagent blank (prepared without any EDTA).
-
Measure the absorbance of each standard and the unknown sample.
-
Data Analysis: Plot the absorbance of the standards versus their concentration. Since higher EDTA concentrations result in less free iron and thus lower absorbance, the resulting curve will have a negative slope. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Protocol 3: HPLC-UV Analysis of EDTA via Pre-Column Derivatization
Principle: EDTA lacks a strong chromophore, making direct UV detection difficult. This method employs pre-column derivatization, where EDTA is complexed with iron(III) to form a Fe(III)-EDTA complex that strongly absorbs UV light at approximately 258-260 nm.[9] This complex can then be separated and quantified using reverse-phase HPLC.
Reagents and Equipment:
-
HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
EDTA standard and unknown solutions
-
Derivatization Reagent: Ferric Chloride (FeCl₃) solution
-
Mobile Phase: e.g., 95% 0.05 M Sodium Acetate buffer (pH 4.0) with an ion-pairing agent like Tetrabutylammonium Bromide, and 5% Methanol.[15]
-
Water bath, volumetric flasks, pipettes, syringe filters
Methodology:
-
Standard/Sample Preparation: Prepare a stock solution of EDTA. Prepare a working standard and the unknown sample in a suitable diluent (e.g., water).
-
Derivatization: In a volumetric flask, mix a known volume of the standard or sample solution with a specific volume of the FeCl₃ derivatizing solution.[15]
-
Heat the mixture in a water bath (e.g., at 70°C for 20 minutes) to ensure complete complexation.[15]
-
Cool the solution to room temperature and dilute to the final volume with the diluent.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized standards to generate a calibration curve by plotting peak area versus concentration. Inject the derivatized unknown sample.
-
Quantification: Determine the concentration of EDTA in the unknown sample by comparing its peak area to the calibration curve.
Conclusion
This compound's mechanism of action as a chelating agent is a well-understood and powerful principle of coordination chemistry. Its ability to form stable, 1:1 complexes with a wide range of metal ions makes it an indispensable tool in drug development, clinical treatment, and scientific research. A thorough understanding of its quantitative binding properties, the pH-dependence of its activity, and appropriate analytical methodologies is essential for its effective and accurate application by professionals in the field.
References
- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 2. uclmail.net [uclmail.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 5. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
- 6. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EDTA Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. edta titration method: Topics by Science.gov [science.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. sielc.com [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
- 19. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Disodium Edetate Dihydrate for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and analysis of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O), a crucial chelating agent in various research and pharmaceutical applications. The following sections detail laboratory-scale synthesis from ethylenediamine (B42938) and chloroacetic acid, purification via recrystallization, and methods for purity assessment.
Synthesis of Disodium Edetate Dihydrate
The synthesis of this compound is a multi-step process involving the carboxymethylation of ethylenediamine. The following protocol is a common laboratory method.
Experimental Protocol: Synthesis
This procedure outlines the synthesis of tetrasodium (B8768297) EDTA, which is then converted to the disodium salt.
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Neutralization of Chloroacetic Acid: In a fume hood, dissolve chloroacetic acid in deionized water and cool the solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide while stirring continuously, maintaining the temperature below 20°C. This reaction forms sodium chloroacetate (B1199739).
-
Carboxymethylation: To the sodium chloroacetate solution, slowly add ethylenediamine. The reaction is exothermic and should be carefully controlled.
-
Reaction with Sodium Hydroxide: After the addition of ethylenediamine, gradually add a concentrated sodium hydroxide solution. The temperature of the reaction mixture should be maintained at 40-70°C for the initial 3-5 hours and then increased to 75-90°C for an additional 2-4 hours to ensure the completion of the condensation reaction.[1]
-
Formation of Tetrasodium EDTA: The reaction mixture now contains tetrasodium EDTA (Na₄EDTA).
-
Acidification to EDTA: Cool the reaction mixture and slowly add hydrochloric acid with vigorous stirring. This will precipitate the free acid form of EDTA, which is poorly soluble in acidic solutions. Adjust the pH to approximately 2-3 to maximize precipitation.
-
Isolation of EDTA: Isolate the precipitated EDTA by vacuum filtration and wash the solid with cold deionized water to remove unreacted starting materials and byproducts like sodium chloride.
-
Conversion to Disodium Edetate: Suspend the purified EDTA in deionized water and add a stoichiometric amount of sodium hydroxide solution to neutralize two of the four carboxylic acid groups. The pH of the solution should be carefully monitored and adjusted to a final pH between 4.0 and 6.0.[2]
-
Isolation of this compound: The this compound can be isolated by concentrating the solution and allowing it to crystallize.
Synthesis Workflow
Purification of this compound
Recrystallization is a highly effective method for purifying the synthesized this compound, removing residual impurities.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (B145695) (optional)
-
Activated carbon (optional)
Procedure:
-
Dissolution: In a beaker, add the crude this compound to a minimal amount of hot deionized water. Heat the mixture gently and stir until the solid is completely dissolved. Avoid excessive boiling to prevent concentration changes.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution. The activated carbon will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of large, pure crystals.[3]
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the beaker in an ice-water bath to maximize the yield of crystals.[3]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 60-70°C) to obtain the final this compound product.[1]
Purification Workflow
Purity Analysis
The purity of the synthesized and purified this compound should be assessed to ensure it meets the requirements for research applications. Common methods include complexometric titration and high-performance liquid chromatography (HPLC).
Experimental Protocol: Complexometric Titration with Zinc Sulfate (B86663)
This method determines the purity of disodium edetate by titrating it against a standardized zinc sulfate solution.
Materials:
-
Synthesized this compound
-
Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).
-
Titration Setup: Pipette a known volume of the disodium edetate solution into a conical flask. Add approximately 2 mL of the ammonia (B1221849) buffer (pH 10) and a few drops of the Eriochrome Black T indicator.[4] The solution will turn blue.
-
Titration: Titrate the solution with the standardized 0.1 M zinc sulfate solution. The endpoint is reached when the color of the solution changes from blue to a distinct wine-red.[4]
-
Calculation: Calculate the purity of the this compound based on the volume of the zinc sulfate solution consumed.
Data Presentation
| Parameter | Synthesis | Purification | Analysis |
| Method | Carboxymethylation of Ethylenediamine | Recrystallization | Complexometric Titration |
| Key Reagents | Ethylenediamine, Chloroacetic Acid, NaOH, HCl | Deionized Water, Ethanol (optional) | Zinc Sulfate, Eriochrome Black T |
| Typical Yield | 60-70% (crude) | >85% recovery | N/A |
| Expected Purity | Variable | >99% | >99% |
| Appearance | Off-white to light yellow solid | White crystalline powder | N/A |
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O |
| Molecular Weight | 372.24 g/mol |
| Appearance | White, crystalline powder |
| Solubility in Water | Soluble |
| pH (1% solution) | 4.0 - 6.0 |
| Melting Point | Decomposes at ~252°C |
Conclusion
This guide provides a detailed framework for the synthesis, purification, and analysis of high-purity this compound suitable for research and pharmaceutical applications. Adherence to these protocols will enable researchers to produce and verify the quality of this essential chelating agent for their specific needs. The provided workflows and data tables offer a clear and concise summary of the key process parameters and expected outcomes.
References
Disodium edetate dihydrate CAS number and molecular weight
An In-depth Technical Guide to Disodium (B8443419) Edetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of disodium edetate dihydrate, a chelating agent with significant applications in research, pharmaceuticals, and clinical practice. This document details its chemical properties, mechanisms of action, and established experimental protocols, with a focus on its role in modulating cellular signaling pathways.
Core Properties of this compound
This compound, also known as (Ethylenedinitrilo)tetraacetic acid disodium salt dihydrate or EDTA-Na₂, is a synthetic amino acid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 6381-92-6 | [1][2][3] |
| Molecular Weight | 372.24 g/mol | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O | [2] |
| Appearance | White, crystalline powder | [2] |
| Solubility in Water | 100 g/L (at 20 °C) | [3] |
| Melting Point | 252 °C (decomposes) |
Mechanism of Action: Chelation and Its Consequences
The primary mechanism of action of this compound is its ability to form stable, water-soluble complexes with di- and trivalent metal ions, a process known as chelation. This sequestration of metal ions is the basis for its wide range of applications.
Disodium edetate possesses six binding sites (the four carboxylate groups and the two nitrogen atoms), allowing it to form strong coordinate bonds with metal ions, effectively removing them from solution and preventing them from participating in chemical reactions. This action has profound effects on various biological processes that are dependent on metal ions as cofactors.
Applications in Drug Development and Research
This compound is a versatile excipient and active agent in the pharmaceutical industry.
-
Stabilizer in Pharmaceutical Formulations : It is widely used to enhance the stability and shelf-life of pharmaceutical products by chelating trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). This is particularly crucial in injectable and ophthalmic preparations to maintain clarity and prevent precipitation.
-
Chelation Therapy : Clinically, it is used in chelation therapy to treat heavy metal poisoning, such as lead toxicity. The administered disodium edetate binds with heavy metals in the bloodstream, forming a stable complex that is then excreted by the kidneys.
-
Anticoagulant : In vitro, it acts as an anticoagulant by chelating calcium ions, which are essential for the blood coagulation cascade. This property is utilized in blood collection tubes for hematological studies.
-
Research Tool : In the laboratory, it is used to inhibit metal-dependent enzymes, such as metalloproteinases, to study their roles in physiological and pathological processes.
Experimental Protocols
Preparation and Standardization of 0.1 M Disodium Edetate Solution
This protocol is fundamental for applications requiring a standardized solution of disodium edetate.
Preparation:
-
Weigh accurately 37.224 g of this compound.
-
Dissolve the weighed substance in a sufficient volume of distilled water in a 1000 mL volumetric flask.
-
Make up the volume to 1000 mL with distilled water and mix thoroughly.
Standardization:
-
Accurately weigh approximately 200 mg of primary standard grade calcium carbonate, previously dried at 110°C for 2 hours.
-
Transfer the calcium carbonate to a 400 mL beaker and add 10 mL of water to form a slurry.
-
Cover the beaker with a watch glass and carefully add 2 mL of dilute hydrochloric acid to dissolve the calcium carbonate.
-
Rinse the watch glass and the sides of the beaker with distilled water and dilute the solution to about 100 mL.
-
While stirring, add approximately 30 mL of the prepared disodium edetate solution from a burette.
-
Add 15 mL of sodium hydroxide (B78521) TS and 300 mg of hydroxynaphthol blue indicator.
-
Continue the titration with the disodium edetate solution until a blue endpoint is reached.
-
The molarity of the disodium edetate solution can be calculated based on the weight of calcium carbonate used.
Protocol for Chelation Therapy in Clinical Trials (Based on TACT)
The Trial to Assess Chelation Therapy (TACT) provides a well-documented protocol for the intravenous administration of a disodium edetate-based solution.
Infusion Composition: A typical 500 mL infusion solution contains:
-
3 g of disodium edetate
-
7 g of ascorbic acid
-
B vitamins
-
Electrolytes
-
Procaine
-
Heparin
Administration:
-
The solution is administered intravenously over a period of several hours.
-
Patients typically receive a series of infusions, for example, 40 infusions administered weekly for 30 weeks, followed by 10 infusions spaced further apart.
Patient Monitoring:
-
Renal function (serum creatinine) should be monitored before and during the course of therapy.
-
Serum electrolyte levels, particularly calcium, should be monitored.
Signaling Pathways Modulated by this compound
The chelation of metal ions by this compound can significantly impact cellular signaling pathways that are dependent on these ions.
Inhibition of Metalloproteinase Signaling
Many enzymes, known as metalloproteinases, require a metal ion, often zinc (Zn²⁺), for their catalytic activity. Matrix metalloproteinases (MMPs) are a key family of such enzymes involved in the degradation of the extracellular matrix (ECM). By chelating Zn²⁺, disodium edetate can inhibit MMP activity, thereby affecting processes like cell migration, invasion, and tissue remodeling. This has implications in cancer research, where MMPs are often upregulated.
Disruption of Zinc-Finger Transcription Factor Function
Zinc-finger motifs are common structural domains in transcription factors that require zinc ions to maintain their three-dimensional structure, which is essential for DNA binding. By removing zinc, disodium edetate can denature these proteins, leading to a loss of their ability to regulate gene expression. This can have widespread effects on cellular function.
Modulation of Calcium Signaling
Calcium ions (Ca²⁺) are critical second messengers in a multitude of cellular signaling pathways. Disodium edetate can lower extracellular calcium concentrations, which can disrupt signaling cascades that rely on calcium influx into the cell. This can affect processes such as neurotransmission, muscle contraction, and cell proliferation. A significant decrease in extracellular calcium can also trigger apoptosis (programmed cell death) in some cell types.
Conclusion
This compound is a powerful chelating agent with diverse and significant applications in drug development, clinical medicine, and basic research. Its ability to sequester metal ions provides a mechanism to stabilize pharmaceutical formulations, treat heavy metal toxicity, and probe the function of metal-dependent biological processes. Understanding its impact on cellular signaling pathways is crucial for harnessing its therapeutic potential and for the informed design of future research and clinical applications.
References
Solubility Profile of Disodium Edetate Dihydrate: A Technical Guide for Laboratory Professionals
An In-depth examination of the solubility characteristics of Disodium (B8443419) Edetate Dihydrate in key laboratory solvents, providing essential data and standardized protocols for researchers, scientists, and professionals in drug development.
Disodium edetate dihydrate (Na₂EDTA·2H₂O) is a widely utilized chelating agent in various scientific and industrial applications, including pharmaceuticals, food preservation, and molecular biology. Its efficacy is often contingent on its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Understanding Solubility
Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical and research applications, understanding the solubility of a compound like this compound is critical for formulation development, analytical method development, and ensuring its bioavailability and efficacy in various systems.
Factors influencing the solubility of this compound include the polarity of the solvent, temperature, and the pH of the aqueous medium. As a salt of a weak acid, its solubility in water is significantly affected by pH, with increased solubility observed at higher pH values.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.
| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Citation |
| Water | H₂O | 10.8 | 20 | |
| Water | H₂O | >10 | 20 | [1] |
| Ethanol (96%) | C₂H₅OH | Practically Insoluble | Not Specified | [2][3] |
| Methanol | CH₃OH | Almost Insoluble | Not Specified | [4] |
| Chloroform | CHCl₃ | Almost Insoluble | Not Specified | [4] |
| Diethyl Ether | (C₂H₅)₂O | Practically Insoluble | Not Specified |
It is important to note that the solubility of disodium edetate in water is pH-dependent. The pH of a solution of this compound in water is typically in the range of 4 to 6.[5] The solubility can be increased by the gradual addition of a strong base, such as sodium hydroxide, to raise the pH.[5]
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. This protocol is based on the principles outlined in the United States Pharmacopeia (USP).
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound, analytical grade
-
Solvent of interest (e.g., water, ethanol, etc.), high-purity grade
-
Conical flasks with stoppers or screw-cap vials
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvent: Ensure the solvent is degassed, if necessary, to prevent bubble formation during the experiment.
-
Addition of Excess Solute: Add an excess amount of this compound to a conical flask or vial containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Seal the flasks and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The agitation should be sufficient to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a pipette. It is critical to avoid aspirating any undissolved solid.
-
Filtration: Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) into a clean, dry container. The first few drops of the filtrate should be discarded to saturate the filter membrane.
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the working range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical technique.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in g/100 mL or other appropriate units, taking into account the dilution factor.
-
Verification of pH (for aqueous solutions): For aqueous solutions, measure the pH of the saturated solution to assess any changes that may have occurred during the experiment.
Experimental Workflow for Solubility Determination
Logical Relationships in Solubility
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a general guideline.
Logical Relationship for Solubility of this compound
Conclusion
This technical guide provides essential information on the solubility of this compound in key laboratory solvents. The compiled data and the detailed experimental protocol for determining equilibrium solubility offer a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences. A thorough understanding of the solubility characteristics of this important chelating agent is paramount for its effective and reliable application in various scientific endeavors. The provided workflow and logical diagrams serve to visually reinforce the experimental process and the underlying principles of solubility.
References
A Deep Dive into the Chemical Nuances of Disodium Edetate Dihydrate versus EDTA
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) and its disodium (B8443419) salt, disodium edetate dihydrate, are ubiquitous chelating agents in research, pharmaceuticals, and various industrial applications. While often used interchangeably in conversation, their distinct chemical structures impart subtle yet significant differences in their physicochemical properties and handling. This technical guide provides an in-depth exploration of these differences to inform precise application and experimental design.
Core Structural Differences: The Parent Acid and its Salt
At its core, the distinction between EDTA and this compound is that of a parent acid and its corresponding salt.
EDTA (Ethylenediaminetetraacetic acid) is a polyprotic acid with the chemical formula C₁₀H₁₆N₂O₈.[1][2] Its structure features an ethylenediamine (B42938) backbone with four carboxylic acid groups.[3] These carboxylic acid groups and the two tertiary amine nitrogens are responsible for its potent metal-chelating properties. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, cage-like complex.[4]
This compound , on the other hand, is the disodium salt of EDTA, with the chemical formula C₁₀H₁₄N₂Na₂O₈ · 2H₂O.[5][6][7] In this form, two of the four carboxylic acid protons are replaced by sodium ions. The "dihydrate" designation indicates the presence of two water molecules of hydration within the crystalline structure.[5] This seemingly minor modification to the molecule has a profound impact on its properties, most notably its solubility.
The fundamental structural relationship can be visualized as an acid-base reaction where the parent EDTA molecule donates two protons.
References
- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]
- 2. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: EDTA: Chemistry and Properties [jove.com]
- 5. CN103709057A - Method for manufacturing this compound - Google Patents [patents.google.com]
- 6. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]
- 7. lohmann-minerals.com [lohmann-minerals.com]
The Unseen Influence: A Technical Guide to the Role of Water of Hydration in Disodium Edetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) edetate (EDTA) is a cornerstone of the pharmaceutical industry, prized for its ability to chelate metal ions and thereby stabilize formulations, enhance the efficacy of preservatives, and treat heavy metal poisoning.[1][2][3] It is most commonly supplied as a dihydrate, a crystalline form that incorporates two water molecules.[3][4][5] This technical guide delves into the critical role these water molecules play, examining their influence on the physicochemical properties, stability, and analytical characterization of disodium edetate. Understanding the function of this "water of hydration" is paramount for formulation scientists and analytical chemists seeking to control the quality, performance, and shelf-life of pharmaceutical products.
The Water of Hydration: More Than Just Moisture
The two water molecules in disodium edetate dihydrate are not merely adsorbed moisture; they are integral to the crystal lattice structure. This incorporation of water has profound implications for the compound's properties and its utility in pharmaceutical applications.
Impact on Physicochemical Properties
The presence of water of hydration directly influences key physicochemical parameters of disodium edetate. The dihydrate form is a white, crystalline powder that is highly soluble in water.[4][6][7] This high solubility is advantageous for its use in aqueous-based formulations such as injectable and ophthalmic preparations.[3]
In contrast, the anhydrous form of disodium edetate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9] This property can lead to physical changes such as caking or clumping of the powder, which can complicate handling and processing during manufacturing.[9] Furthermore, the absorption of water can lead to a loss of chelating efficiency and overall degradation of quality.[9]
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of this compound and its anhydrous form. While specific quantitative data for a direct side-by-side comparison is not always available in the literature, the known properties highlight the significant differences between the two forms.
| Property | This compound | Anhydrous Disodium Edetate |
| Chemical Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O[3][4] | C₁₀H₁₄N₂Na₂O₈[10] |
| Molecular Weight | 372.24 g/mol [3] | 336.21 g/mol [6] |
| Appearance | White, crystalline powder[4][11] | Data not readily available |
| Solubility in Water | > 100 g/L at 20°C[3] | Highly soluble[6] |
| Melting Point | Decomposes at ~250°C[11][12] | Data not readily available |
| Hygroscopicity | Stable[3] | Hygroscopic[8] |
| Storage | Store in a cool, dry place[9] | Store in an airtight container in a cool, dry place, protected from humidity[9] |
The Chelation Mechanism: A Stepwise Perspective
The primary function of disodium edetate is its ability to form stable, water-soluble complexes with polyvalent metal ions.[1][13] This process, known as chelation, is fundamental to its role as a stabilizer in pharmaceutical formulations. The water of hydration does not directly participate in the chelation reaction itself, which occurs in solution. However, the high solubility of the dihydrate form facilitates its dissolution and subsequent ionization, making the EDTA anion readily available to chelate metal ions.
The chelation process can be visualized as a stepwise interaction between the fully deprotonated EDTA anion (Y⁴⁻) and a metal ion (Mⁿ⁺).[13] EDTA is a hexadentate ligand, meaning it has six donor atoms (two nitrogen atoms and four oxygen atoms from the carboxylate groups) that can coordinate with a metal ion.[14][15]
Experimental Protocols for Characterization
The determination of the water of hydration and the characterization of the solid-state properties of this compound are crucial for quality control. The following are detailed methodologies for key analytical techniques.
Determination of Water of Hydration: Gravimetric Analysis
This method determines the percentage of water of hydration by measuring the mass loss upon heating.
Methodology:
-
Crucible Preparation: Heat a clean, empty porcelain crucible and lid to a constant weight using a Bunsen burner or a furnace at a temperature sufficient to drive off any adsorbed moisture (e.g., 105-110°C for 30 minutes). Cool in a desiccator to room temperature and weigh accurately. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved (±0.5 mg).
-
Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample into the pre-weighed crucible.
-
Heating: Place the crucible with the sample and a slightly ajar lid in a calibrated oven or heat with a Bunsen burner. Gradually increase the temperature to a point sufficient to drive off the water of hydration without decomposing the anhydrous salt (a temperature around 150°C is often suitable). Heat for a predetermined time (e.g., 1-2 hours).[16][17]
-
Cooling and Weighing: After heating, transfer the crucible and its contents to a desiccator to cool to room temperature. Once cooled, weigh the crucible, lid, and anhydrous salt accurately.
-
Constant Weight: Repeat the heating, cooling, and weighing cycles until a constant weight is achieved.
-
Calculation:
-
Mass of water lost = (Initial mass of crucible, lid, and sample) – (Final mass of crucible, lid, and anhydrous salt)
-
% Water of hydration = (Mass of water lost / Initial mass of sample) x 100
-
Karl Fischer Titration for Water Content
Karl Fischer titration is a highly specific method for the determination of water content.[18][19][20]
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should contain a suitable solvent, such as anhydrous methanol, which has been pre-titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or a stable hydrate (B1144303) with a known water content, such as sodium tartrate dihydrate.
-
Sample Analysis: Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg, depending on the expected water content) and quickly transfer it to the conditioned titration vessel.
-
Titration: Start the titration. The sample will dissolve in the solvent, and the water will react with the Karl Fischer reagent. The titration endpoint is typically detected potentiometrically.
-
Calculation: The water content of the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the initial mass of the sample.
Thermoanalytical Methods: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of hydrated compounds.
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can be used to determine the temperature at which the water of hydration is lost and to quantify the amount of water.
-
Typical Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
The resulting TGA thermogram will show a weight loss step corresponding to the dehydration of the sample. The temperature range of this step indicates the thermal stability of the hydrate, and the percentage of weight loss corresponds to the water content.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC can be used to observe the endothermic peak associated with the loss of water of hydration.
-
Typical Protocol:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a defined temperature range (e.g., 25°C to 300°C).
-
The DSC thermogram will show an endothermic peak corresponding to the energy required to remove the water of hydration.
-
-
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a solid and can readily distinguish between the dihydrate and anhydrous forms of disodium edetate.
-
Principle: XRPD analysis is based on the constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint."
-
Typical Protocol:
-
Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Data Collection: Place the sample holder in the X-ray diffractometer. Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is compared to reference patterns for the dihydrate and anhydrous forms of disodium edetate to confirm the crystalline phase.
-
Conclusion
The water of hydration in this compound is a critical component that significantly influences its physical and chemical properties. Its presence imparts stability and high water solubility, which are advantageous for its use in pharmaceutical manufacturing. Conversely, the anhydrous form is hygroscopic, presenting challenges in handling and storage. A thorough understanding of the role of this water of hydration, supported by robust analytical characterization using techniques such as gravimetric analysis, Karl Fischer titration, TGA, DSC, and XRPD, is essential for ensuring the quality, stability, and efficacy of pharmaceutical formulations containing this vital chelating agent. For drug development professionals, the choice between the dihydrate and anhydrous forms will depend on the specific requirements of the formulation and manufacturing process, with the dihydrate often being the preferred form due to its superior handling and stability characteristics.
References
- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. fao.org [fao.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound CAS#: 6381-92-6 [m.chemicalbook.com]
- 8. Edetate Calcium Disodium Anhydrous | C10H12CaN2Na2O8 | CID 6093170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemignition.com [chemignition.com]
- 10. Edetate Disodium | C10H18N2Na2O10 | CID 636371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 6381-92-6 [chemicalbook.com]
- 12. This compound | CAS#:6381-92-6 | Chemsrc [chemsrc.com]
- 13. EDTA - MOTM [chm.bris.ac.uk]
- 14. EDTA Chelation Therapy - [urbaniv.com]
- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 16. youtube.com [youtube.com]
- 17. uomosul.edu.iq [uomosul.edu.iq]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 20. mt.com [mt.com]
Spectroscopic Identification of Disodium Edetate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of disodium (B8443419) edetate dihydrate (Na₂-EDTA·2H₂O), a crucial chelating agent in the pharmaceutical and various other industries. The following sections detail the characteristic spectroscopic signatures obtained through Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a robust framework for its unequivocal identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of disodium edetate dihydrate is characterized by strong absorptions corresponding to the carboxylate and amine functionalities, as well as the water of hydration.
Quantitative Data: IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretching of water of hydration |
| 3027-2945 | Medium | N-H stretching |
| 2879-2793 | Medium | C-H stretching |
| 1673-1607 | Strong | C=O stretching of carboxylate groups |
| 1474 | Medium | CH₂ bending |
| 1394 | Medium | O-H bending |
| 1014 | Medium | C-N stretching |
Note: Peak positions can vary slightly based on sample preparation and instrument parameters.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into contact with the crystal, ensuring good pressure for optimal signal.
-
The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The Raman spectrum of this compound will show characteristic bands for the C-C and C-N skeletal vibrations.
Quantitative Data: Raman Spectroscopy
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~1440 | Medium | CH₂ scissoring |
| ~1304 | Medium | C-C symmetric stretching |
| ~906 | Strong | C-C symmetric stretching of oxalate (B1200264) ion moiety |
| ~578 | Medium | O-C-O deformation |
Note: Specific peak assignments for the dihydrate form are limited in the literature; these are based on EDTA and its salts.[1]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of the this compound powder is placed in a glass vial or on a microscope slide.
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and passed through a spectrometer.
-
The spectrum is recorded over a typical Raman shift range of 200-2000 cm⁻¹.
-
Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
-
-
Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For this compound, NMR is particularly useful for confirming the organic structure.
Quantitative Data: ¹H and ¹³C NMR Spectroscopy (in D₂O)
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.65 | Singlet | -N-CH₂ -CH₂-N- |
| ~3.88 | Singlet | -N-CH₂ -COO⁻ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~53 | -N-CH₂ -CH₂-N- |
| ~60 | -N-CH₂ -COO⁻ |
| ~175 | -C OO⁻ |
Note: Chemical shifts can be influenced by pH, concentration, and the presence of other ions.[2][3][4][5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
The sample is placed in the NMR probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.
-
-
Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to an internal or external standard.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable technique.
Quantitative Data: Mass Spectrometry
| m/z | Ion |
| 293.1 | [M+H]⁺ (protonated EDTA) |
| 315.1 | [M+Na]⁺ (sodiated EDTA) |
| 337.1 | [M-H+2Na]⁺ |
| 359.1 | [M-2H+3Na]⁺ |
Note: The observed ions can vary depending on the ionization source conditions. The fragmentation of EDTA is complex and can lead to various product ions.[7][8]
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as water or methanol.
-
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
A high voltage is applied to the ESI needle, generating charged droplets.
-
The solvent evaporates, and the resulting ions are transferred into the mass analyzer.
-
The mass spectrum is recorded over a relevant m/z range.
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.
Spectroscopic Identification Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
This guide provides a foundational understanding of the key spectroscopic techniques for the identification of this compound. For regulatory submissions and quality control purposes, it is essential to compare the obtained spectra with a certified reference standard.
References
- 1. rcilabscan.com [rcilabscan.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Automated Quantification Algorithm (AQuA) and Its Application to NMR-Based Metabolomics of EDTA-Containing Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability of Disodium Edetate Dihydrate via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O), a widely used chelating agent in the pharmaceutical and chemical industries. Through a detailed examination of its thermogravimetric analysis (TGA), this document outlines the material's decomposition pathway, presents quantitative data in a structured format, and provides detailed experimental protocols for reproducibility.
Introduction to the Thermal Stability of Disodium Edetate Dihydrate
This compound is a stable crystalline solid under ambient conditions. However, its stability is significantly influenced by temperature. Understanding its thermal decomposition behavior is critical for applications involving elevated temperatures, such as in manufacturing processes, formulation development, and long-term storage stability assessments. Thermogravimetric analysis is a key analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
The thermal decomposition of this compound is a multi-step process. The initial stage involves the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The decomposition of the organic portion of the molecule results in the evolution of various gaseous products.
Quantitative Thermogravimetric Analysis Data
The following table summarizes the quantitative data obtained from the thermogravimetric analysis of this compound. The data represents a typical thermal decomposition profile under an inert atmosphere.
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Description |
| Stage 1: Dehydration | 50 - 150 | ~120 | ~9.7 | Loss of two water molecules (Na₂EDTA·2H₂O → Na₂EDTA + 2H₂O). The theoretical mass loss for two water molecules is 9.68%. |
| Stage 2: Decomposition of Anhydrous Salt | 250 - 450 | ~390 | ~55-60 | Decomposition of the anhydrous disodium edetate, leading to the formation of sodium carbonate and various gaseous products. |
| Final Residue | > 450 | - | ~30-35 | The primary residual product is sodium carbonate (Na₂CO₃). |
Experimental Protocols for Thermogravimetric Analysis
This section details the methodology for conducting a thermogravimetric analysis of this compound to obtain reliable and reproducible data.
3.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 600°C.
-
Sample: High-purity this compound (Na₂EDTA·2H₂O), crystalline powder.
-
Crucibles: Inert crucibles, typically made of alumina (B75360) (Al₂O₃) or platinum (Pt).
-
Purge Gas: High-purity inert gas, such as nitrogen or argon, with a consistent flow rate.
3.2. Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible. Ensure the sample is evenly distributed at the bottom of the crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Seal the furnace and begin purging with the inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to ensure an inert atmosphere and remove any air.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The derivative of the mass loss with respect to time (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.
-
Post-Analysis: Analyze the resulting TGA and DTG curves to determine the onset and peak temperatures of decomposition, as well as the percentage of mass loss for each step.
Visualization of Experimental Workflow and Decomposition Pathway
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.
4.2. Decomposition Pathway
The following diagram illustrates the stepwise thermal decomposition of this compound.
Discussion of Thermal Decomposition
The thermogravimetric analysis of this compound reveals a distinct two-step decomposition process.
Step 1: Dehydration The first mass loss, occurring at approximately 50-150°C, corresponds to the loss of the two water molecules of hydration. The experimental mass loss of around 9.7% is in close agreement with the theoretical value of 9.68%, confirming the complete removal of water to form anhydrous disodium edetate. This dehydration step is an endothermic process.
Step 2: Decomposition of the Anhydrous Salt The second and more significant mass loss begins at around 250°C and is attributed to the decomposition of the anhydrous Na₂EDTA molecule. This process is complex and involves the breakdown of the organic backbone of the EDTA molecule. The decomposition is largely complete by 450°C. The gaseous products evolved during this stage may include nitrogen oxides, carbon monoxide, carbon dioxide, and other volatile organic fragments. The solid residue remaining after this stage is primarily sodium carbonate (Na₂CO₃), which is stable at these temperatures. The decomposition of the anhydrous salt is an exothermic process.
Conclusion
This technical guide has provided a detailed overview of the thermal stability of this compound based on thermogravimetric analysis. The quantitative data, experimental protocols, and visual representations of the workflow and decomposition pathway offer valuable information for researchers, scientists, and drug development professionals. A thorough understanding of the thermal behavior of this important excipient is essential for ensuring product quality, stability, and safety in various applications. The presented data indicates that while the hydrated form is stable at ambient temperatures, it undergoes complete dehydration below 150°C, and the anhydrous form decomposes significantly above 250°C. These thermal characteristics should be carefully considered during process development and formulation design.
An In-depth Technical Guide to the Safe Handling of Disodium Edetate Dihydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for disodium (B8443419) edetate dihydrate (CAS No. 6381-92-6) in a laboratory setting. Adherence to these protocols is crucial for ensuring the well-being of laboratory personnel and maintaining a safe research environment.
Chemical and Physical Properties
Disodium edetate dihydrate, also known as (Ethylenedinitrilo)tetraacetic acid disodium salt dihydrate or EDTA disodium salt dihydrate, is a white, odorless, crystalline powder.[1][2] It is soluble in water and functions as a chelating agent, binding to divalent and trivalent metal ions.[2][3] This property makes it a valuable component in many pharmaceutical and biopharmaceutical formulations as a stabilizer.[2]
Hazard Identification and Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the respiratory tract through prolonged or repeated inhalation.[4][5]
It may also cause irritation to the skin and eyes upon contact.[7][8]
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for this compound.
| Metric | Value | Species | Route | Reference |
| LD50 | >2000 mg/kg | Rat | Oral | [1][5][7] |
| LC50 | >1 mg/l/4h | - | Inhalation (dust/mist) | [6] |
Note: No specific occupational exposure limits (PELs or TLVs) have been established for this compound by major regulatory bodies.[5][9] Therefore, exposure should be minimized to the lowest achievable level.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the key steps for safe handling in the laboratory.
Personal Protective Equipment (PPE):
Based on risk assessment, the following PPE is recommended:[10][11]
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[5][11] |
| Skin Protection | Lab coat and chemically resistant gloves (e.g., nitrile).[5][10][11] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator for dusts should be worn.[4][9] |
Experimental Protocol: Preparation of a 0.1 M this compound Solution
This protocol provides a standardized method for preparing a 0.1 M solution of this compound, incorporating necessary safety measures.
Materials:
-
This compound powder
-
Deionized water
-
1000 mL volumetric flask
-
Weighing paper/boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation and PPE: Before starting, review the SDS for this compound.[12] Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[13]
-
Weighing: In a fume hood or other ventilated area to avoid inhalation of dust, accurately weigh approximately 37.2 grams of this compound using an analytical balance.[14]
-
Dissolving:
-
Final Volume Adjustment:
-
Once dissolved, remove the flask from the stirrer and remove the stir bar.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1000 mL mark.[14]
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage: Label the flask clearly with the contents ("0.1 M this compound Solution"), preparation date, and your initials. Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]
-
Cleanup: Clean all glassware and the work area thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate chemical waste container.[15]
Storage and Disposal
Storage:
-
Keep containers tightly closed to prevent moisture absorption and contamination.[4][10]
-
Store away from incompatible materials such as strong oxidizing agents.[4][10][11]
Disposal:
-
Dispose of waste this compound and its containers in accordance with local, regional, and national environmental regulations.[1][5][10]
-
Do not allow the material to enter drains or waterways.[10]
First Aid and Emergency Procedures
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[7][8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[8][10] |
Spill Response:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4][8]
-
For large spills, evacuate the area and contact emergency personnel.[10]
-
Ensure adequate ventilation during cleanup.[10]
Signaling Pathways and Biological Effects
The primary biological effect of this compound is its ability to chelate divalent and trivalent metal ions.[3] In a biological context, it has a high affinity for calcium ions (Ca²⁺).[17]
By binding to these cations, this compound can inhibit the activity of metal-dependent enzymes, such as metalloproteases.[3] This mechanism is also responsible for its use as an anticoagulant, as it chelates the calcium required for the blood coagulation cascade.[18] In cases of exposure, this can lead to a lowering of serum calcium levels.[17]
References
- 1. 5.imimg.com [5.imimg.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. This compound | 6381-92-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pccarx.com [pccarx.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. westliberty.edu [westliberty.edu]
- 8. columbuschemical.com [columbuschemical.com]
- 9. fishersci.com [fishersci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. editverse.com [editverse.com]
- 13. greenwgroup.com [greenwgroup.com]
- 14. Preparation and Standardization of 0.1 M Disodium Edetate (EDTA) | Pharmaguideline [pharmaguideline.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. labbox.es [labbox.es]
- 17. Edetate Disodium | C10H18N2Na2O10 | CID 636371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Disodium Edetate Dihydrate in Metalloprotease Inhibition during Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium edetate dihydrate, commonly known as EDTA, is a chelating agent widely utilized in biochemical and molecular biology applications. Its ability to sequester divalent metal ions makes it an effective and broad-spectrum inhibitor of metalloproteases, a class of enzymes that require a metal cofactor, typically zinc (Zn²⁺) or calcium (Ca²⁺), for their catalytic activity.[1][2][3] During protein extraction, the rupture of cellular and subcellular compartments releases a variety of proteases, including metalloproteases, which can lead to the degradation of the target protein. The inclusion of EDTA in lysis and extraction buffers is a standard and cost-effective method to preserve protein integrity.[4]
These application notes provide a comprehensive guide to the use of this compound for inhibiting metalloproteases in protein extraction, covering its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
EDTA functions as a metalloprotease inhibitor by forming a stable, coordination complex with the divalent metal ions essential for the enzyme's catalytic activity and structural stability.[2][3] The EDTA molecule effectively "claws" onto the metal ion, rendering it unavailable to the metalloprotease. This sequestration of the metal cofactor from the active site leads to a non-competitive inhibition of the enzyme.[2]
Caption: Mechanism of EDTA-mediated metalloprotease inhibition.
Quantitative Data on Metalloprotease Inhibition
The efficacy of EDTA as a metalloprotease inhibitor is dependent on the specific enzyme, the concentration of EDTA, and the experimental conditions. The following tables summarize quantitative data on the inhibitory effects of EDTA.
Table 1: Inhibition of Endogenous Dentin Matrix Metalloproteinases (MMPs) by 17% EDTA [5]
| Exposure Time | Mean Percent Inhibition (%) | Standard Deviation (±) |
| 1 minute | 55.1 | 21.5 |
| 2 minutes | 72.8 | 11.7 |
| 5 minutes | 74.7 | 9.7 |
Table 2: General Recommended Concentrations of EDTA for Metalloprotease Inhibition
| Application | Recommended Final Concentration | Notes | Reference(s) |
| Protein Extraction from Cell Lysates | 1-10 mM | A final concentration of 5 mM is commonly recommended. | [6] |
| Cell Culture Supernatants | 1 mM | Sufficient to inhibit metalloproteinases in cell culture media. | [7] |
| Gelatin Zymography | 0.5 - 20 mM | Used as a control to confirm metalloprotease activity. | [1] |
| Fluorogenic MMP Assays | 10-20 mM | Used as a negative control. | [1] |
Experimental Protocols
Protocol 1: General Protein Extraction from Mammalian Cells with EDTA
This protocol describes a general method for preparing total protein extracts from cultured mammalian cells, incorporating EDTA to inhibit metalloprotease activity.
Caption: Workflow for protein extraction with EDTA.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound (EDTA) stock solution (e.g., 0.5 M, pH 8.0)
-
Protease inhibitor cocktail (optional, for broader protease inhibition)
-
Cultured mammalian cells
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold Lysis Buffer supplemented with a final concentration of 5 mM EDTA.[6] For a 1 ml final volume, add 10 µl of a 0.5 M EDTA stock solution.
-
If desired, add a broad-spectrum protease inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.
Protocol 2: Confirmation of Metalloprotease Activity using Gelatin Zymography with EDTA as an Inhibitor
This protocol allows for the detection of gelatin-degrading metalloproteases (e.g., MMP-2 and MMP-9) and confirms their identity through inhibition by EDTA.[1]
Materials:
-
Protein samples (e.g., cell culture supernatant or tissue extract)
-
Non-reducing sample buffer
-
Polyacrylamide gel (10%) co-polymerized with 1 mg/ml gelatin
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Zymogram Developing Buffer supplemented with 20 mM EDTA
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis at 4°C.
-
After electrophoresis, carefully remove the gel and wash it in Zymogram Renaturing Buffer for 30-60 minutes at room temperature with gentle agitation.
-
Cut the gel in half. Incubate one half in Zymogram Developing Buffer and the other half in Zymogram Developing Buffer containing 20 mM EDTA.
-
Incubate both gel halves overnight (16-24 hours) at 37°C.
-
Stain the gels with Coomassie Brilliant Blue for 1 hour.
-
Destain the gels until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by metalloproteases.
-
Image the zymogram. The clear bands present in the gel half without EDTA should be absent or significantly reduced in the half incubated with EDTA, confirming the activity of metalloproteases.[1]
Role of Metalloproteases in Signaling Pathways
Metalloproteases, particularly Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), are crucial regulators of various signaling pathways involved in physiological and pathological processes such as cancer metastasis and neuroinflammation.[1] EDTA can be employed as a research tool to investigate the involvement of these enzymes in such pathways.
Caption: Role of MMPs in cancer metastasis and their inhibition by EDTA.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete inhibition of protease activity | Insufficient EDTA concentration. | Increase the final EDTA concentration (e.g., up to 10 mM). Be aware that high concentrations may affect downstream applications.[1] |
| Presence of non-metalloproteases. | EDTA is specific to metalloproteases. Use a broader protease inhibitor cocktail that includes inhibitors for serine, cysteine, and aspartic proteases.[1] | |
| High concentration of divalent cations in the sample. | Increase the EDTA concentration to be in molar excess of the metal ions.[1] | |
| Protein aggregation | Nickel leaching from Ni-NTA columns during purification of His-tagged proteins. | Add EDTA to the elution buffer to chelate the stripped nickel ions and reduce protein-protein self-interactions. Note: Do not add EDTA to buffers used for loading the column.[8] |
| Interference with downstream applications | EDTA chelates metal ions required for the activity of other enzymes (e.g., nucleases) or for protein function. | Remove EDTA after the initial extraction steps using methods like dialysis or size-exclusion chromatography.[8][9] |
| Cell toxicity in culture | High concentration of EDTA. | Determine the optimal, non-toxic concentration of EDTA for your specific cell line through a dose-response experiment.[1] |
Conclusion
This compound is a versatile and effective inhibitor of metalloproteases, playing a critical role in preserving protein integrity during extraction and purification. Its broad-spectrum inhibitory action, achieved through metal chelation, makes it an invaluable tool for researchers and drug development professionals. By understanding its mechanism of action and adhering to established protocols, EDTA can be confidently employed to advance a wide range of scientific investigations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 5. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 9. researchgate.net [researchgate.net]
Protocol for Preparing a 0.5M Disodium Edetate Dihydrate (EDTA) Stock Solution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a 0.5M Disodium edetate dihydrate (EDTA) stock solution, a common reagent in research and drug development. EDTA is a chelating agent that sequesters divalent metal ions, which is critical for inactivating metalloenzymes and preventing the degradation of nucleic acids and other cellular components.
Data Presentation
The following table summarizes the quantitative data required for the preparation of a 1 L stock solution of 0.5M this compound.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Quantity for 1 L of 0.5M Solution |
| This compound | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24[1][2][3] | 186.1 g[4][5][6] |
| Deionized Water | H₂O | 18.02 | ~800 mL initially, then adjust to 1 L[4][5][6] |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 | ~20 g of pellets or equivalent to adjust pH to 8.0[5][6] |
Experimental Protocol
This protocol outlines the step-by-step methodology for preparing a 1 L stock solution of 0.5M EDTA at a pH of 8.0. The solubility of this compound is highly dependent on pH; it is poorly soluble in neutral and acidic solutions.[5][7] Adjusting the pH to approximately 8.0 with sodium hydroxide is essential for complete dissolution.[4][5][6][8]
Materials and Equipment:
-
This compound (C₁₀H₁₄N₂Na₂O₈·2H₂O)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Deionized or distilled water
-
2 L beaker or flask
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Weighing scale
-
Spatula
-
Autoclave
-
Sterile storage bottles
Procedure:
-
Weighing the Reagent: Accurately weigh 186.1 g of this compound.[4][5][6]
-
Initial Dissolution: Add the weighed this compound to a 2 L beaker containing approximately 800 mL of deionized water.[4][5][6] Place a magnetic stir bar in the beaker and stir the mixture vigorously on a magnetic stirrer. The solution will appear cloudy as the EDTA will not fully dissolve at this stage.[5]
-
pH Adjustment: While continuously stirring, gradually add sodium hydroxide (NaOH) to the suspension.[4][6][8] It is recommended to use solid NaOH pellets initially, being cautious as the dissolution is exothermic. As the pH approaches 8.0, it is advisable to switch to a concentrated NaOH solution for finer control.[4] Use a calibrated pH meter to monitor the pH of the solution. The this compound will completely dissolve as the pH nears 8.0.[4][5][6][8]
-
Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 L.
-
Sterilization: For applications requiring sterility, the solution should be sterilized by autoclaving.[4][6][8]
-
Storage: Store the 0.5M EDTA solution at room temperature in a clearly labeled, sterile container.[8]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound and sodium hydroxide.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care in a well-ventilated area or under a fume hood.
-
This compound may cause eye, skin, and respiratory tract irritation.[9] In case of contact, rinse the affected area thoroughly with water.[9]
-
Always wash hands thoroughly after handling chemicals.[10]
Workflow Diagram
Caption: Workflow for the preparation of a 0.5M EDTA stock solution.
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. This compound(6381-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. エデト酸二ナトリウム - エチレンジアミン四酢酸 二ナトリウム塩 二水和物, EDTA 二ナトリウム塩 [sigmaaldrich.com]
- 4. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 5. benchchem.com [benchchem.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. toptipbio.com [toptipbio.com]
- 9. westliberty.edu [westliberty.edu]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for DNA and RNA Storage in TE Buffer with Disodium Edetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term integrity of nucleic acids is paramount for reproducible and accurate results in molecular biology research and diagnostics. TE buffer, a solution composed of Tris and disodium (B8443419) edetate dihydrate (EDTA), is a widely used medium for the storage of DNA and RNA.[1][2] Tris provides a stable pH environment, while EDTA acts as a chelating agent, playing a crucial role in protecting nucleic acids from enzymatic degradation.[3][4] These application notes provide detailed information on the optimal concentration of disodium edetate dihydrate in TE buffer for DNA and RNA storage, protocols for buffer preparation, and data on nucleic acid stability.
Mechanism of Action: The Protective Role of this compound (EDTA)
The primary function of EDTA in TE buffer is to inhibit the activity of nucleases (DNases and RNases), which are enzymes that degrade DNA and RNA.[5][6] Many of these nucleases require divalent cations, such as magnesium (Mg²⁺), as essential cofactors for their catalytic activity.[7][8] EDTA is a powerful chelating agent that tightly binds to these divalent cations, effectively sequestering them and making them unavailable to the nucleases.[4][8] This inactivation of nucleases is critical for preserving the integrity of DNA and RNA during storage.[2][5]
Caption: Mechanism of EDTA in protecting nucleic acids from degradation.
Recommended Concentrations of this compound in TE Buffer
The concentration of EDTA in TE buffer can be adjusted based on the specific requirements of the downstream applications.
| Buffer Formulation | Tris Concentration | This compound (EDTA) Concentration | Recommended pH | Primary Application |
| Standard TE Buffer | 10 mM | 1 mM | 8.0 for DNA, 7.5-8.0 for RNA | Long-term storage of DNA and RNA, general molecular biology applications.[1][2] |
| Low TE Buffer | 10 mM | 0.1 mM | 8.0 | Storage of nucleic acids for use in enzymatic reactions sensitive to high EDTA concentrations (e.g., PCR, sequencing).[2][6] |
Experimental Protocols
Preparation of 1X Standard TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
Materials:
-
Tris base
-
This compound (EDTA)
-
Deionized, nuclease-free water
-
Hydrochloric acid (HCl) to adjust pH
Procedure:
-
To prepare 1 liter of 1X TE buffer, add the following to 800 mL of nuclease-free water:
-
1.21 g of Tris base
-
0.37 g of this compound (EDTA)
-
-
Stir until the solutes are completely dissolved.
-
Adjust the pH to 8.0 by adding HCl dropwise while monitoring with a pH meter.
-
Bring the final volume to 1 liter with nuclease-free water.
-
Sterilize by autoclaving.
-
Store at room temperature.[9]
Preparation of 1X Low TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
Materials:
-
Tris base
-
This compound (EDTA)
-
Deionized, nuclease-free water
-
Hydrochloric acid (HCl) to adjust pH
Procedure:
-
To prepare 1 liter of 1X Low TE buffer, add the following to 800 mL of nuclease-free water:
-
1.21 g of Tris base
-
0.037 g of this compound (EDTA)
-
-
Stir until the solutes are completely dissolved.
-
Adjust the pH to 8.0 by adding HCl dropwise while monitoring with a pH meter.
-
Bring the final volume to 1 liter with nuclease-free water.
-
Sterilize by autoclaving.
-
Store at room temperature.[6]
Experimental Workflow for Nucleic Acid Storage and Retrieval
Caption: General workflow for storing and retrieving DNA/RNA samples.
Quantitative Data on Nucleic Acid Stability
The stability of nucleic acids in TE buffer is influenced by the storage temperature and the presence of EDTA.
DNA Stability in TE Buffer vs. Distilled Water (DW)
| Storage Condition | Duration | DNA Integrity in DW | DNA Integrity in TE Buffer (1 mM EDTA) |
| 25°C | 4 weeks | Completely degraded | Fairly degraded in 30% of samples |
| 4°C | 10 weeks | Fairly degraded in 20% of samples | Stable |
| -20°C / -70°C | 10 weeks | Stable | Stable |
Data adapted from a study on human DNA integrity.[10]
Effect of Storage Temperature on DNA in TE Buffer
| Storage Temperature | Duration | Observed Effect on Read N50 (for sequencing) | Recommendation |
| 4°C | 6 months | Some deterioration observed | Suitable for short- to medium-term storage |
| -20°C | 12 months | Maintained sample integrity | Recommended for long-term storage |
Data from a study on the stability of extracted genomic DNA.[8]
Considerations for RNA Storage
RNA is inherently less stable than DNA and more susceptible to degradation by ubiquitous RNases. For short-term storage, RNA can be stored in RNase-free water with 0.1 mM EDTA or in standard TE buffer (10 mM Tris, 1 mM EDTA).[5][11] For long-term storage, it is generally recommended to store RNA at -80°C.[5] While EDTA is effective against many nucleases, some RNases do not require divalent cations for their activity, highlighting the importance of using RNase-free reagents and techniques when working with RNA.[12]
Conclusion
The use of TE buffer with an appropriate concentration of this compound is a cornerstone of proper nucleic acid handling and storage. Standard TE buffer with 1 mM EDTA offers robust protection for long-term storage of both DNA and RNA. For applications that are sensitive to EDTA, a low TE buffer with 0.1 mM EDTA provides a suitable alternative, balancing nucleic acid protection with compatibility for downstream enzymatic reactions. Adherence to the provided protocols and storage recommendations will help ensure the integrity and stability of valuable nucleic acid samples for research and development.
References
- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TE buffer - Wikipedia [en.wikipedia.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. Determining degradation intermediates and the pathway of 3’ to 5’ degradation of histone mRNA using high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanoporetech.com [nanoporetech.com]
- 9. journals.plos.org [journals.plos.org]
- 10. kjcls.org [kjcls.org]
- 11. Working with RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Which buffers for storing of RNA and DNA? - Molecular Biology [protocol-online.org]
Application Notes and Protocols for Disodium Edetate Dihydrate in Cell Culture Media to Prevent Clumping
Introduction
Disodium (B8443419) edetate dihydrate (EDTA), a well-established chelating agent, is a valuable tool in cell culture for preventing the aggregation of suspension cells and for detaching adherent cells. Cell clumping, often initiated by the release of DNA from dead cells and the presence of cell adhesion molecules, can impede nutrient and gas exchange, leading to reduced cell viability and inconsistent experimental results. EDTA effectively mitigates this issue by sequestering divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which are essential cofactors for the function of cell adhesion molecules (CAMs) such as cadherins and integrins.[1][2] By binding these ions, EDTA disrupts the intercellular and cell-matrix interactions, resulting in a single-cell suspension.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of disodium edetate dihydrate to prevent cell clumping in culture.
Mechanism of Action
The primary mechanism by which EDTA prevents cell aggregation is through the chelation of divalent cations.[1][4]
-
Disruption of Cell Adhesion Molecules (CAMs): Cadherins, which mediate cell-to-cell adhesion, and integrins, responsible for cell-to-extracellular matrix attachment, are critically dependent on Ca²⁺ and Mg²⁺ for their structural integrity and function.[1]
-
Chelation by EDTA: EDTA has a high affinity for these divalent cations and forms stable complexes with them.[4]
-
Loss of Adhesion: The sequestration of Ca²⁺ and Mg²⁺ by EDTA leads to a conformational change in CAMs, rendering them inactive. This disruption of CAM-mediated adhesion prevents cells from clumping together and facilitates the maintenance of a single-cell suspension.[1]
Data Presentation
The optimal concentration of EDTA is cell-type dependent and must be determined empirically. High concentrations of EDTA can be cytotoxic.[1] The following tables summarize recommended starting concentrations and reported cytotoxic effects.
Table 1: Recommended Starting Concentrations of this compound
| Application | Cell Type | Recommended Concentration | Reference |
| Preventing clumping in suspension culture | Various | 1-5 mM | [5] |
| Detaching loosely adherent cells | Various | 2-5 mM in PBS | [1] |
| Enhancing trypsin activity for detachment | Strongly adherent cells | 0.02% in Trypsin-EDTA solution | [6] |
| Preventing re-clumping in FACS buffer | Endothelial cells | 2-5 mM | [7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Various cancer cell lines | ≥ 300 µM | 72 hours | Significant suppression of viability | [8] |
| Several cell types | < 10 mM | Not specified | No significant cytotoxicity | [9] |
| Several cell types | 50 mM and 100 mM | Not specified | Cytotoxic | [9] |
| Murine macrophages | 0.158 nM | Short and medium term | Cytotoxic | [10] |
| Chinese hamster fibroblasts (V79) | 0.05% to 1.0% | 30 minutes | Dose-dependent decrease in cell viability | [11] |
| Stem cells from apical papilla (SCAPs) | 1.25% to 17% | 30s or 60s | Attenuated cell proliferation, promoted apoptosis | [12] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound (Na₂EDTA·2H₂O) (M.W. 372.24 g/mol )
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, weigh out 186.1 g of this compound.[1]
-
Add the powder to 800 mL of deionized water in a beaker with a magnetic stir bar.
-
Stir vigorously. The EDTA will not dissolve until the pH is adjusted to approximately 8.0.[1][13]
-
Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a pH meter.
-
Continue to add NaOH until the EDTA is completely dissolved and the pH is stable at 8.0.
-
Once dissolved, transfer the solution to a graduated cylinder and adjust the final volume to 1 L with deionized water.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm sterile filter.[1]
-
Store the sterile 0.5 M EDTA stock solution at room temperature or 4°C.[1]
Protocol 2: Using this compound to Prevent Clumping in Suspension Cell Culture
Materials:
-
Suspension cell culture
-
Complete cell culture medium
-
Sterile 0.5 M EDTA stock solution (pH 8.0)
-
Sterile serological pipettes
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Optimal Concentration: Before routine use, it is crucial to determine the optimal, non-toxic concentration of EDTA for your specific cell line. A good starting range is 1-5 mM.[5]
-
Set up a small-scale experiment with different EDTA concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) and a no-EDTA control.
-
Monitor cell viability, proliferation, and clumping over several passages.
-
-
Adding EDTA to Culture Medium:
-
Aseptically add the appropriate volume of the sterile 0.5 M EDTA stock solution to your complete cell culture medium to achieve the desired final concentration. For example, to make 100 mL of medium with a final EDTA concentration of 1 mM, add 200 µL of the 0.5 M stock solution.
-
-
Cell Culture Maintenance:
-
Culture your suspension cells in the EDTA-containing medium following your standard protocol.
-
Observe the culture daily for any signs of clumping or cytotoxicity.
-
-
Subculturing:
-
During subculturing, gently pipette the cell suspension to break up any minor aggregates before counting and seeding new flasks.
-
Always use fresh medium containing the optimal concentration of EDTA for the new cultures.
-
Considerations and Troubleshooting
-
Cytotoxicity: High concentrations of EDTA can be detrimental to cell health.[1] Always perform a dose-response experiment to find the lowest effective concentration for your cell line.[8]
-
Interference with Downstream Applications: EDTA can inhibit enzymes that require divalent cations, such as DNA polymerases. If downstream applications are sensitive to EDTA, it may be necessary to wash the cells with an EDTA-free buffer before proceeding.[1]
-
Alternative Anti-clumping Agents: If cell clumping is primarily due to the release of DNA from dead cells, the addition of DNase I to the culture medium can be an effective alternative or complementary approach.[5][14] Note that DNase I requires Mg²⁺ for its activity, so a balance with EDTA concentration may be necessary.[1]
-
Cell Line Variability: The tendency to clump and the sensitivity to EDTA vary significantly among different cell lines.[1] Protocols should be optimized for each specific cell type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purmabiologics.com [purmabiologics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EDTA Solution 0.5M – Cellseco [cellseco.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity analysis of EDTA and citric acid applied on murine resident macrophages culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Note: Utilizing Disodium Edetate Dihydrate for Effective Chelation of Heavy Metal Contaminants in Buffers
Abstract
Heavy metal contamination in laboratory buffers is a significant concern for researchers, scientists, and drug development professionals. Even trace amounts of heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) can interfere with sensitive biochemical and cellular assays by inhibiting enzyme activity, promoting oxidative stress, and disrupting signaling pathways. Disodium edetate dihydrate (EDTA), a hexadentate chelating agent, provides a robust and cost-effective solution for sequestering these divalent and trivalent metal cations, thereby mitigating their detrimental effects. This application note provides detailed protocols for the preparation of heavy metal-free buffers using EDTA, methods for verifying the removal of contaminants, and an example of how EDTA can rescue enzyme activity from heavy metal-induced inhibition.
Introduction
This compound, commonly referred to as EDTA, is a powerful chelating agent widely employed in biological and chemical research.[1] Its utility stems from its ability to form stable, water-soluble complexes with a wide range of metal ions.[2] The EDTA molecule possesses six binding sites—two nitrogen atoms and four carboxyl groups—allowing it to form a cage-like structure around a metal ion, effectively sequestering it from the solution.[2] This sequestration prevents the metal ion from participating in unwanted reactions that could otherwise compromise experimental results.
In the context of buffer preparation, the primary role of EDTA is to remove contaminating divalent cations that can act as cofactors for nucleases and proteases, which degrade DNA, RNA, and proteins.[1][3] Furthermore, heavy metal contaminants, often introduced through reagents, water sources, or laboratory equipment, can inhibit a wide array of enzymes and interfere with signaling pathways, leading to erroneous data.[4][5] The addition of EDTA to buffers is a critical step in ensuring the integrity and reproducibility of experiments.
Mechanism of Chelation
EDTA's chelation of a metal ion is a one-to-one stoichiometric reaction. The stability of the resulting metal-EDTA complex is dependent on several factors, most notably the pH of the solution and the specific metal ion being chelated. The fully deprotonated form of EDTA is the most effective for chelation, and its prevalence increases with higher pH.[6][7] Therefore, the chelating capacity of EDTA is significantly enhanced in alkaline conditions.
Figure 1: Mechanism of heavy metal chelation by this compound.
Quantitative Data
The effectiveness of EDTA in chelating various heavy metals is quantified by the stability constant (log K) of the resulting metal-EDTA complex. A higher log K value indicates a more stable complex and, therefore, more effective chelation.
| Metal Ion | Log K Value |
| Lead (Pb²⁺) | 18.0 |
| Cadmium (Cd²⁺) | 16.5 |
| Mercury (Hg²⁺) | 21.8 |
| Copper (Cu²⁺) | 18.8 |
| Zinc (Zn²⁺) | 16.5 |
| Iron (Fe³⁺) | 25.1 |
| Calcium (Ca²⁺) | 10.7 |
| Magnesium (Mg²⁺) | 8.7 |
| Table 1: Stability Constants (Log K) of Common Metal-EDTA Complexes.[8][9] |
The pH of the buffer significantly influences the chelating ability of EDTA. Generally, for most divalent heavy metals, chelation efficiency increases with pH.
| pH Range | Chelation Efficiency | Rationale |
| < 4 | Low | Carboxyl groups of EDTA are protonated, reducing their ability to bind metal ions.[10] |
| 4 - 7 | Moderate | Partial deprotonation of carboxyl groups allows for some chelation. |
| > 8 | High | EDTA is largely in its fully deprotonated form, maximizing its chelating capacity.[7][11] |
| Table 2: Effect of pH on EDTA Chelation Efficiency. |
Experimental Protocols
Protocol for Preparation of a Heavy Metal-Free Buffer
This protocol describes the preparation of a Tris buffer, a common buffer in molecular biology, treated to remove heavy metal contaminants.
Materials:
-
Tris base
-
This compound (EDTA)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl) for pH adjustment
-
Chelating resin (e.g., Chelex® 100)
-
Sterile, metal-free containers
Procedure:
-
Initial Buffer Preparation:
-
Dissolve Tris base in deionized water to the desired concentration (e.g., 1 M).
-
Add EDTA to a final concentration of 10 mM.
-
-
Chelating Resin Treatment:
-
Removal of Resin and pH Adjustment:
-
Allow the resin to settle, then carefully decant the supernatant. Alternatively, use a sterile filter to remove the resin.
-
Adjust the pH of the buffer to the desired value (e.g., pH 8.0) using HCl.
-
-
Sterilization and Storage:
-
Sterilize the buffer by autoclaving.
-
Store the heavy metal-free buffer in a sterile, metal-free container at room temperature.
-
Figure 2: Workflow for the preparation of a heavy metal-free buffer.
Protocol for a Quality Control Assay to Verify Heavy Metal Removal
The concentration of residual heavy metals in the prepared buffer can be quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14][15]
Materials:
-
Heavy metal-free buffer (prepared as in 4.1)
-
Certified heavy metal standards (Pb, Cd, Hg, As)
-
Nitric acid (trace metal grade)
-
ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Acidify a sample of the prepared buffer with nitric acid to a final concentration of 2% (v/v).
-
-
Calibration:
-
Prepare a series of calibration standards using the certified heavy metal standards.
-
-
ICP-MS Analysis:
-
Analyze the acidified buffer sample and calibration standards using the ICP-MS.
-
-
Data Analysis:
-
Quantify the concentration of each heavy metal in the buffer by comparing the sample signal to the calibration curve. The concentration should be below the level of concern for the intended application.
-
Protocol for an Enzyme Inhibition Rescue Experiment
This protocol demonstrates how EDTA can rescue the activity of an enzyme, such as lactate (B86563) dehydrogenase (LDH), from inhibition by a heavy metal contaminant like lead.[16]
Materials:
-
Lactate dehydrogenase (LDH) enzyme
-
NADH (substrate)
-
Pyruvate (substrate)
-
Tris buffer (pH 7.4)
-
Lead acetate (B1210297) solution (contaminant)
-
This compound (EDTA) solution
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixtures:
-
Control: Tris buffer, LDH, NADH, and pyruvate.
-
Inhibited: Tris buffer, LDH, lead acetate, NADH, and pyruvate.
-
Rescued: Tris buffer, LDH, lead acetate, EDTA, NADH, and pyruvate.
-
-
Incubation:
-
Incubate all reaction mixtures at the optimal temperature for LDH activity (e.g., 37°C).
-
-
Measure Enzyme Activity:
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each condition. The "Inhibited" sample should show a significantly lower reaction rate compared to the "Control." The "Rescued" sample should show a reaction rate closer to the "Control," demonstrating the reversal of inhibition by EDTA.
-
Impact of Heavy Metals on Signaling Pathways and Mitigation by EDTA
Heavy metals are known to disrupt various cellular signaling pathways, often by inducing oxidative stress or by interfering with the function of key signaling proteins.[3][17] For example, lead (Pb) has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[2][18] This aberrant activation can contribute to neurotoxicity and other pathological conditions.[5]
EDTA can mitigate these effects by chelating the heavy metal ions, preventing them from interacting with cellular components and activating signaling cascades.
Figure 3: Mitigation of lead-induced MAPK/ERK pathway activation by EDTA.
Conclusion
The presence of heavy metal contaminants in buffers can significantly impact the accuracy and reliability of experimental results. This compound is an effective and widely used chelating agent for the removal of these contaminants. The protocols and data presented in this application note provide a comprehensive guide for researchers to prepare heavy metal-free buffers, verify their purity, and understand the importance of chelation in mitigating the inhibitory effects of heavy metals on sensitive biological assays. The use of EDTA is a simple yet critical step in maintaining the quality and integrity of research in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Lead exposure induces ferroptosis in ALS cell models by activating the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 10. wellyoutech.com [wellyoutech.com]
- 11. quora.com [quora.com]
- 12. uaf.edu [uaf.edu]
- 13. researchgate.net [researchgate.net]
- 14. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistryjournals.net [chemistryjournals.net]
- 16. Kinetic study of heavy metal salt effects on the activity of L-lactate dehydrogenase in solution or immobilized on an oxygen electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Disodium Edetate Dihydrate (EDTA) for Enzyme Inhibition
Welcome to the technical support center for optimizing Disodium edetate dihydrate (EDTA) concentration in enzyme inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (EDTA) in enzyme assays?
A1: this compound is a chelating agent, which means it binds to and sequesters divalent metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[1][2] Its primary functions in enzyme assays are:
-
Inhibition of metalloproteases: Many proteases that could degrade your enzyme of interest require divalent metal ions as cofactors. By chelating these ions, EDTA inhibits their activity, thereby protecting your target enzyme.[2]
-
Inactivation of nucleases: In assays involving DNA or RNA, EDTA can inactivate metal-dependent nucleases that might otherwise degrade these nucleic acids.[2]
-
Control of metal ion concentration: For enzymes that are inhibited by specific metal ions, EDTA can be used to remove these inhibitory ions from the reaction buffer.[2]
Q2: Can EDTA inhibit my enzyme of interest?
A2: Yes. If your enzyme is a metalloenzyme that requires a divalent cation for its catalytic activity or structural integrity, EDTA can remove this essential cofactor, leading to a loss of function.[2] This is a common reason for unexpectedly low or absent enzyme activity.[1] In some instances, EDTA may also directly inhibit an enzyme by binding to its active site, independent of its chelating activity.[2]
Q3: What is a typical concentration range for EDTA in an enzyme assay?
A3: The optimal EDTA concentration is highly dependent on the specific enzyme, the sample composition, and the goal of the experiment. However, a common starting range for titration is between 0.1 mM and 5 mM.[2][3] For some applications, concentrations as low as 30 µM have been effective, while others may require up to 10 mM.[2] It is crucial to experimentally determine the optimal concentration for your specific assay.[2]
Q4: What are the consequences of using a suboptimal EDTA concentration?
A4:
-
Too low: An insufficient concentration of EDTA may not effectively inhibit contaminating proteases or nucleases, which can lead to the degradation of your enzyme or other critical assay components.[2]
-
Too high: An excessive concentration of EDTA can inhibit your target enzyme if it is a metalloenzyme.[2] It can also interfere with downstream applications. For instance, EDTA concentrations above 0.5 mM have been shown to interfere with some commercial enzymatic assay kits.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no enzyme activity | EDTA concentration is too high, leading to the inhibition of your metalloenzyme of interest.[2] | Perform an EDTA titration to determine a lower, non-inhibitory concentration. Consider if EDTA is necessary for your specific assay.[2] Conduct a "Divalent Cation Rescue Experiment" (see protocol below) to confirm EDTA inhibition.[1] |
| Inconsistent or irreproducible results | Variable levels of contaminating metal ions in your samples. | Including an optimized concentration of EDTA can help normalize the metal ion environment in your assay, leading to more consistent results.[2] |
| Degradation of the enzyme over time | The EDTA concentration may be too low to effectively inhibit contaminating proteases.[2] | Perform an EDTA titration to identify a concentration that effectively inhibits proteases without significantly impacting your enzyme of interest.[2] |
| High background signal | Activity from contaminating enzymes that are metal-dependent. | An optimized concentration of EDTA may help to reduce the activity of these contaminating enzymes.[2] |
Data Presentation: EDTA Concentration for Metalloprotease Inhibition
The following table summarizes effective EDTA concentrations for the inhibition of various metalloproteases in different experimental contexts.
| Enzyme/Application | Assay Type | Effective EDTA Concentration | Notes |
| General Metalloproteases | Cell Lysate | 5 mM | Recommended final concentration in extraction buffer.[5] |
| General Metalloproteases | Cell Culture Supernatant | 1 mM | Sufficient to inhibit metalloproteinases in cell culture media.[5][6] |
| MMP-2 and MMP-9 | Gelatin Zymography | 0.5 mM | Used as a positive control for inhibition.[5] |
| General MMPs | Fluorogenic Peptide Assay | 50 mM Tris-HCl, 50 mM EDTA | Used for background correction.[5] |
| Endogenous Dentin MMPs | Colorimetric MMP Assay | 17% (w/v) for 1-2 minutes | Resulted in 55-73% inhibition.[7] |
Visualizations
Mechanism of Enzyme Inhibition by EDTA
Caption: Mechanism of metalloenzyme inhibition by EDTA via metal ion chelation.
Experimental Workflow: EDTA Titration for Optimal Concentration
Caption: Workflow for determining the optimal EDTA concentration in an enzyme assay.
Experimental Protocols
Protocol 1: EDTA Titration to Determine Optimal Concentration
This protocol is designed to identify the EDTA concentration that maximizes enzyme stability and activity by inhibiting contaminating metalloproteases without significantly affecting the enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Assay buffer (at optimal pH for your enzyme)
-
This compound (EDTA) stock solution (e.g., 100 mM)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare EDTA Dilutions: Create a series of EDTA dilutions in the assay buffer. A suggested range is 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM.
-
Set Up Reactions: In a 96-well plate, add the enzyme and the different concentrations of EDTA to each well. Include a "no EDTA" control.
-
Pre-incubation: Pre-incubate the enzyme and EDTA mixtures for a set period (e.g., 10-15 minutes) at the optimal temperature for your enzyme. This allows the EDTA to chelate any available metal ions.[8]
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.[8]
-
Measure Activity: Monitor the reaction progress over time using a microplate reader or spectrophotometer, according to your specific assay protocol.
-
Data Analysis:
-
Calculate the initial reaction velocity for each EDTA concentration.
-
Plot the enzyme activity (or relative activity compared to the 0 mM EDTA control) against the EDTA concentration.
-
The optimal concentration is the one that results in the highest and most stable enzyme activity.[2]
-
Protocol 2: Divalent Cation Rescue Experiment
This experiment helps to confirm if observed enzyme inhibition is due to EDTA's chelation of essential metal cofactors.[1]
Materials:
-
Enzyme assay setup showing inhibition in the presence of EDTA
-
Stock solution of the divalent cation required by your enzyme (e.g., 1 M MgCl₂ or ZnCl₂)
Procedure:
-
Prepare Control Reaction: Set up your standard enzyme assay that is showing low activity in the presence of a specific EDTA concentration.
-
Prepare "Rescue" Reactions: Set up identical reactions, but supplement them with increasing concentrations of the specific divalent cation (e.g., 1 mM, 5 mM, 10 mM).
-
Incubate and Measure: Incubate all reactions under standard assay conditions and measure the enzyme activity.
-
Analyze Results: Compare the activity in the cation-supplemented reactions to the control. A dose-dependent restoration of enzyme activity upon the addition of the metal ion strongly indicates that EDTA-mediated chelation was the cause of the inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Troubleshooting precipitation issues with Disodium edetate dihydrate solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting precipitation issues with Disodium (B8443419) Edetate Dihydrate (Na₂EDTA·2H₂O) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my disodium edetate dihydrate not dissolving in water?
A1: The most common reason for the poor solubility of this compound is incorrect pH. The free acid form of EDTA and its disodium salt are not readily soluble in neutral or acidic water. To achieve complete dissolution, the pH of the solution must be adjusted to 8.0 or higher using a base, typically sodium hydroxide (B78521) (NaOH).[1][2][3] As you add NaOH, the EDTA salt will gradually go into solution.[3]
Q2: My previously clear this compound solution has formed a white precipitate. What caused this?
A2: Precipitation in a previously clear solution is most often due to a drop in the solution's pH. This can be caused by the absorption of atmospheric carbon dioxide, which can lower the pH over time, or by the addition of an acidic component to the solution. Low storage temperatures can also sometimes contribute to precipitation.[4] To redissolve the precipitate, you can gently warm the solution and readjust the pH to 8.0 or slightly above with NaOH.
Q3: What is the optimal pH for dissolving and maintaining a stable this compound solution?
A3: For most laboratory applications, a pH of 8.0 is the standard for ensuring complete dissolution and stability of the solution.[1][2][3] A stock solution of 0.5 M at pH 8.0 is stable for months when stored at 4°C.[5]
Q4: Can I autoclave my this compound solution?
A4: Yes, solutions of this compound can be sterilized by autoclaving.[5][6] Ensure the solution is fully dissolved and the pH is correctly adjusted before autoclaving.
Q5: I see flakes or cloudiness in my solution after a few days, even at the correct pH. What could be the cause?
A5: If the pH is confirmed to be correct, the issue could be microbial growth, such as mold.[7] Although less common, this can occur in solutions stored for extended periods without preservatives. To prevent this, consider filter-sterilizing the solution through a 0.22-micron filter and storing it in a sterile container.[2] Some protocols also suggest adding a small amount of a preservative if compatible with your application.[7]
Data Presentation
Solubility and pH of this compound
| Parameter | Value | Conditions |
| Solubility in Water | 100 g/L | at 20°C[8] |
| Solubility (as 0.26 M) | ~96 mg/mL | at room temperature[5][6] |
| pH of 1% Solution | 4.3 - 4.7 | in water at 25°C[9][10] |
| pH of 5% Solution | 4.0 - 6.0 | in water at 25°C[9] |
Experimental Protocols
Protocol for Preparing a 0.5 M this compound Solution (pH 8.0)
Materials:
-
This compound (M.W. 372.24 g/mol )
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Graduated cylinder and beaker
Procedure:
-
Initial Mixing: To prepare 1 liter of solution, add 186.1 g of this compound to 800 mL of deionized water in a beaker.[3]
-
Stirring: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the suspension. The solution will appear milky as the EDTA salt is not yet dissolved.[1]
-
pH Adjustment: While stirring, begin to slowly add NaOH. You can use pellets or a concentrated solution. For 1 liter of a 0.5 M solution, this will require approximately 18-20 grams of NaOH pellets.[3]
-
Monitoring pH: Monitor the pH of the solution continuously with a calibrated pH meter.[2]
-
Dissolution: As the pH approaches 8.0, the this compound will completely dissolve, and the solution will become clear.[1][3] Be patient, as this can take some time.[1] Add the final amount of NaOH dropwise or in very small increments to avoid overshooting the target pH.[3]
-
Final Volume Adjustment: Once the solid is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1-liter graduated cylinder. Rinse the beaker with a small amount of deionized water and add it to the cylinder.
-
Bring to Volume: Add deionized water to bring the final volume to exactly 1 liter.[2]
-
Sterilization (Optional): The solution can be sterilized by autoclaving or by filtration through a 0.5 or 0.22-micron filter.[2][3]
-
Storage: Store the solution at room temperature or 4°C in a clearly labeled, sterile container.[1][5]
Visual Troubleshooting Guides
Troubleshooting Workflow for Precipitation Issues
This diagram outlines the logical steps to diagnose and resolve precipitation in your this compound solution.
Caption: A step-by-step guide to troubleshooting Na₂EDTA·2H₂O precipitation.
Relationship Between pH and EDTA Solubility
This diagram illustrates why adjusting the pH is critical for dissolving this compound. As the pH increases, the carboxyl groups of EDTA are deprotonated, increasing the molecule's overall negative charge and its solubility in water.
References
- 1. crick.ac.uk [crick.ac.uk]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. EDTA precipitation [groups.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. my solution of EDTA micros keeps precipitating after a couple days | ScapeCrunch [scapecrunch.com]
- 8. 乙二胺四乙酸 二钠盐 二水合物 meets analytical specification of Ph. Eur., BP, USP, FCC, 99.0-101.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
How to prevent Disodium edetate dihydrate from interfering with downstream applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Disodium edetate dihydrate (EDTA) interference in various downstream applications.
Troubleshooting Guides
Issue 1: Reduced or No Enzyme Activity
Symptom: You observe significantly lower than expected or a complete absence of activity in your enzyme assay.
Possible Cause: EDTA, a strong chelating agent, sequesters divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺) that are essential cofactors for many enzymes, such as polymerases, nucleases, and kinases.[1] This depletion of essential cofactors leads to decreased or complete inhibition of enzyme activity.[1] Additionally, EDTA can directly bind to and inhibit certain enzymes, like Taq DNA polymerase, independent of its chelating activity.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected EDTA interference in enzymatic assays.
Issue 2: PCR Failure or Low Yield
Symptom: Your PCR reaction has failed, or the product yield is significantly lower than expected.
Possible Cause: EDTA present in the DNA sample, often from elution or storage buffers (e.g., TE buffer), chelates Mg²⁺ ions.[5] Magnesium ions are a critical cofactor for Taq DNA polymerase, and their depletion inhibits the enzyme's activity, leading to PCR failure.[5] Concentrations as low as 0.5 mM EDTA can significantly reduce PCR product yield, while 1 mM can completely abolish the reaction.[5]
Troubleshooting Workflow:
Caption: Mitigation strategies for EDTA interference in PCR.
Issue 3: Altered Cell Behavior or Viability
Symptom: You observe changes in cell adhesion, proliferation, migration, or a decrease in cell viability in your cell culture experiments.
Possible Cause: EDTA chelates divalent cations like Ca²⁺ and Mg²⁺ from the cell culture medium. These ions are crucial for the function of cell adhesion molecules (e.g., cadherins and integrins). By sequestering these ions, EDTA disrupts cell-cell and cell-matrix interactions. Furthermore, EDTA has been shown to have direct effects on cells, such as attenuating proliferation, promoting apoptosis, and delaying migration in stem cells.[6] It can also influence intracellular signaling pathways, for instance, by enhancing cAMP production.[7][8]
Troubleshooting Approach:
-
Review Protocol: Determine if EDTA is necessary for the experimental step (e.g., cell detachment). If so, ensure the concentration and incubation time are optimized and minimized.
-
Wash Thoroughly: After using EDTA-containing solutions (e.g., Trypsin-EDTA), wash the cells thoroughly with a complete, EDTA-free medium to remove any residual chelating agent.
-
Consider Alternatives: For applications sensitive to cation chelation, consider using EDTA-free cell dissociation reagents or mechanical detachment methods.
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with downstream applications?
A1: The primary mechanism of EDTA interference is its ability to chelate divalent metal ions, which are essential cofactors for many enzymes.[1] By binding to these ions, EDTA reduces their availability, thereby inhibiting enzyme activity.[1] This is particularly problematic in applications like PCR, where Taq polymerase requires Mg²⁺.[5] EDTA can also disrupt cellular processes that depend on divalent cations, such as cell adhesion. In some instances, EDTA can directly bind to and inhibit enzymes, independent of its chelating action.[2][3][4]
Q2: What are the most common sources of EDTA contamination?
A2: Common sources of EDTA in experimental samples include:
-
Buffer Solutions: Many biological buffers, such as TE buffer (Tris-EDTA), are used for storing DNA and RNA to protect against nuclease degradation.[5]
-
Protease Inhibitor Cocktails: EDTA is often included in protease inhibitor cocktails to inhibit metalloproteases.
-
Cell Culture Reagents: Trypsin-EDTA is widely used for detaching adherent cells.
-
Anticoagulants: EDTA is a common anticoagulant used for blood sample collection.[5]
Q3: How can I remove EDTA from my sample?
A3: Several methods can be employed to remove EDTA, primarily based on the size difference between the biomolecule of interest and the small EDTA molecule. The most common techniques are:
-
Diafiltration/Ultrafiltration: This is a highly effective method that can reduce EDTA to virtually undetectable levels.[1][9][10]
-
Spin-Column Gel Filtration: A rapid method for buffer exchange and removal of small molecules.[9][10]
-
Dialysis: A traditional and gentle method, though it may not always result in complete removal of EDTA.[1][9][10]
Q4: Can I simply add more divalent cations to counteract EDTA?
A4: Yes, adding an excess of the required divalent cation (e.g., MgCl₂) can be a quick and effective way to neutralize the chelating effect of EDTA.[5] This is a common strategy in PCR. However, it's crucial to titrate the optimal concentration, as excessive metal ions can also be inhibitory to some enzymes.
Q5: Does EDTA interfere with mass spectrometry analysis?
A5: Yes, EDTA can interfere with mass spectrometry. It can cause ion suppression, reducing the signal of the analyte of interest. EDTA and its metal complexes can also form adducts with analytes, complicating the mass spectrum.[11] It is often necessary to use EDTA-free blood extracts as blanks in LC-MS analysis to avoid cross-contamination from EDTA adsorbing to and later being released from the chromatographic system.[11][12]
Quantitative Data
Table 1: Stability Constants (Log K) of EDTA with Common Divalent Cations
| Cation | Log K |
| Ca²⁺ | 10.6 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
Data sourced from various collated resources. The higher the Log K value, the more stable the complex.
Table 2: Comparison of Common EDTA Removal Methods
| Method | Typical Removal Efficiency | Final EDTA Concentration (from 1 mM initial) | Time Required | Advantages | Disadvantages |
| Diafiltration/Ultrafiltration | >99% | <10 µM | 1-2 hours | Fast, highly efficient, can concentrate the sample. | Requires specific equipment, potential for membrane fouling.[1] |
| Spin-Column Gel Filtration | ~80% | ~200 µM | < 30 minutes | Very fast, good for small volumes. | Can dilute the sample, may not be sufficient for highly sensitive applications.[9][10] |
| Dialysis | Variable (~50-90%) | 100-500 µM | 8-24 hours | Gentle on the sample, suitable for large volumes. | Time-consuming, may not achieve complete removal.[1][9][10] |
Experimental Protocols
Protocol 1: EDTA Removal by Spin-Column Gel Filtration
This protocol is suitable for rapid buffer exchange and removal of EDTA from protein or nucleic acid samples.
Materials:
-
Pre-packed spin-column (e.g., G-25)
-
EDTA-free buffer of choice
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the spin column by removing the storage buffer and equilibrating the column with the desired EDTA-free buffer according to the manufacturer's instructions. This usually involves centrifugation steps to remove the storage and equilibration buffers.
-
Carefully load your sample onto the center of the packed resin bed.
-
Place the column into a clean collection tube.
-
Centrifuge the column at the recommended speed and time (typically ~1,000 x g for 2-4 minutes).
-
The purified sample will be in the collection tube, while EDTA and other small molecules will be retained in the column matrix.
Protocol 2: Divalent Cation Rescue Experiment for Enzyme Assays
This protocol helps to confirm if EDTA is the cause of enzyme inhibition.
Materials:
-
Your enzyme and substrate
-
Assay buffer (without EDTA)
-
Stock solution of the required divalent cation (e.g., 1 M MgCl₂)
-
Your sample suspected of containing EDTA
Procedure:
-
Set up your standard enzyme assay reaction in multiple wells/tubes.
-
To a set of control reactions, add your sample.
-
To a set of "rescue" reactions, add your sample and a final concentration of the divalent cation that is in excess of the suspected EDTA concentration (e.g., 1-10 mM MgCl₂).
-
Include positive (no sample) and negative (no enzyme) controls.
-
Initiate the reaction and measure the enzyme activity.
-
A significant increase in enzyme activity in the "rescue" reactions compared to the sample-only reactions strongly indicates EDTA-mediated inhibition.
Visualizations
Signaling Pathway: EDTA's Non-Chelating Effect on cAMP Production
Some studies have shown that EDTA can enhance cAMP production in certain cells, an effect that is not attributed to its chelating properties.[7][8] This suggests a more direct interaction with cellular components involved in signal transduction.
Caption: Proposed mechanism of EDTA enhancing proton-induced cAMP production via the TDAG8 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chelation with Disodium Edetate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and pH adjustment of disodium (B8443419) edetate dihydrate (Na₂-EDTA) solutions for effective metal ion chelation. Accurate pH control is paramount for achieving optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of a Disodium Edetate Dihydrate solution critical for chelation?
A1: The chelating ability of EDTA is highly dependent on its form in solution, which is determined by the pH.[1] EDTA is a polyprotic acid and can exist in various protonated forms. The fully deprotonated species, Y⁴⁻, is the most effective form for chelating metal ions.[1][2] As the pH of the solution increases, EDTA progressively deprotonates. Above a pH of 10, the fully deprotonated Y⁴⁻ form becomes the predominant species, leading to more stable metal-EDTA complexes.[1][3] Therefore, adjusting the pH is crucial to ensure a sufficient concentration of the active chelating form of EDTA.
Q2: What is the optimal pH range for chelating most divalent metal ions?
A2: For many divalent metal ions, a pH range of 8.0 to 10.0 is generally effective for chelation. However, the optimal pH can vary depending on the specific metal ion. At excessively high pH levels, some metal ions may precipitate as hydroxides, which can compete with the chelation process.[4] For instance, the stability of iron-EDTA complexes can decrease at a pH above 8-9 due to the formation of insoluble iron hydroxide (B78521).[5] It is advisable to consult stability constant data for the specific metal ion of interest to determine the most suitable pH for your experiment.
Q3: Why is my this compound not dissolving in water?
A3: this compound has limited solubility in neutral water.[6] To facilitate its dissolution, the pH of the solution must be raised to approximately 8.0.[6][7] This is typically achieved by the dropwise addition of a sodium hydroxide (NaOH) solution while stirring. As the pH approaches 8.0, the EDTA salt will completely dissolve.[7]
Q4: Can I autoclave my prepared EDTA solution?
A4: Yes, EDTA solutions can be sterilized by autoclaving. However, some users have reported the formation of a precipitate after the solution cools down post-autoclaving. To avoid this, ensure the EDTA is fully dissolved and the pH is stable at 8.0 before autoclaving. Alternatively, filter-sterilization through a 0.22-micron filter is a common and effective method for sterilizing EDTA solutions.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| White precipitate in the solution | The pH of the solution is too low, causing the EDTA to be in its less soluble protonated form. | Slowly add a 1 M or 10 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter until the precipitate dissolves. The target pH for complete dissolution is around 8.0.[7] |
| Difficulty in reaching a stable pH | The solution is not adequately buffered. | For applications requiring a stable pH, consider preparing the EDTA solution in a suitable buffer system that is compatible with your experimental setup. |
| Reduced chelation efficiency | The pH of the final experimental solution is outside the optimal range for the target metal ion. | Measure the pH of your final reaction mixture and adjust it to the optimal range for your specific metal-EDTA complex. Refer to the table of conditional stability constants below. |
| The presence of high concentrations of competing metal ions. | Increase the concentration of the EDTA solution to ensure a molar excess relative to the total concentration of all metal ions it can chelate. | |
| Precipitate formation after autoclaving | The pH of the solution may have dropped upon cooling, or the solution was not fully dissolved before autoclaving. | Ensure the EDTA is completely dissolved and the pH is stable at 8.0 before autoclaving. If precipitation persists, consider using filter sterilization as an alternative. |
| Overshooting the target pH of 8.0 during preparation | Too much NaOH was added too quickly. | If you overshoot the pH, you can carefully add a dilute solution of hydrochloric acid (HCl) dropwise to bring the pH back down to 8.0.[6] It is recommended to add the final amount of NaOH very slowly to avoid this issue. |
Quantitative Data: pH-Dependent Stability of Metal-EDTA Complexes
The stability of a metal-EDTA complex is described by its formation constant (K_f), often expressed as log K_f. However, since the concentration of the active Y⁴⁻ form of EDTA is pH-dependent, a more practical value is the conditional stability constant (K'_f) , which accounts for the effect of pH. The following table provides the log K'_f values for various metal ions at different pH levels. A higher log K'_f value indicates a more stable complex at that specific pH.
| Metal Ion | log K_f (Overall Stability Constant) | log K'_f at pH 4.0 | log K'_f at pH 6.0 | log K'_f at pH 8.0 | log K'_f at pH 10.0 |
| Ca²⁺ | 10.7 | 2.1 | 5.4 | 8.6 | 10.6 |
| Mg²⁺ | 8.7 | 0.1 | 3.4 | 6.6 | 8.6 |
| Fe²⁺ | 14.3 | 5.7 | 9.0 | 12.2 | 14.2 |
| Fe³⁺ | 25.1 | 14.3 | 18.6 | 21.8 | 23.8 |
| Cu²⁺ | 18.8 | 10.2 | 13.5 | 16.7 | 18.7 |
| Zn²⁺ | 16.5 | 7.9 | 11.2 | 14.4 | 16.4 |
| Pb²⁺ | 18.0 | 9.4 | 12.7 | 15.9 | 17.9 |
| Ni²⁺ | 18.6 | 10.0 | 13.3 | 16.5 | 18.5 |
Note: The log K'_f values are calculated based on the overall stability constants (log K_f) and the fraction of the fully deprotonated EDTA species (αY⁴⁻) at each pH.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Solution (pH 8.0)
Materials:
-
This compound (Na₂H₂EDTA·2H₂O, M.W. = 372.24 g/mol )
-
High-purity, deionized water
-
Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution
-
Magnetic stirrer and a stir bar
-
Calibrated pH meter
-
Beaker and a graduated cylinder
Procedure:
-
To prepare 1 liter of 0.5 M EDTA solution, weigh out 186.1 g of this compound.[4]
-
Add the powder to 800 mL of deionized water in a beaker.[7]
-
Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the solution. The EDTA will not fully dissolve at this stage.[7]
-
Slowly add NaOH pellets or a 10 M NaOH solution dropwise to the suspension. Monitor the pH of the solution continuously with a calibrated pH meter.[6]
-
Continue adding NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[7] Be cautious not to overshoot the pH.
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving or by passing it through a 0.22-micron filter.[6]
-
Store the solution at room temperature.
Visualizations
References
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 5. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
Stability of Disodium edetate dihydrate solutions upon storage and autoclaving.
This technical support center provides guidance on the stability of disodium (B8443419) edetate dihydrate (Na₂EDTA·2H₂O) solutions upon storage and after autoclaving. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for disodium edetate dihydrate solutions?
A1: this compound solutions should be stored in tightly sealed containers, protected from light. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation and microbial growth. For shorter periods, storage at a controlled room temperature (15-25°C) is also acceptable.
Q2: Is it acceptable to autoclave this compound solutions?
A2: Yes, aqueous solutions of disodium edetate can be sterilized by autoclaving. However, the pH of the solution is a critical factor to consider. Autoclaving unbuffered or improperly buffered solutions can lead to a pH shift, which may affect the stability and solubility of the disodium edetate.
Q3: Why did a precipitate form in my disodium edetate solution after autoclaving?
A3: Precipitate formation after autoclaving is often due to a decrease in the solubility of EDTA at a lower pH. During autoclaving, dissolved CO₂ can be driven out of the solution, leading to a potential increase in pH in unbuffered water. However, in some cases, complex interactions can lead to a pH drop. Disodium edetate is less soluble at acidic pH values. To prevent precipitation, it is crucial to adjust the pH of the solution to approximately 8.0 before autoclaving.
Q4: What is the expected shelf-life of a prepared disodium edetate solution?
A4: When prepared correctly, sterile filtered or autoclaved, and stored under recommended conditions (refrigerated and protected from light), a disodium edetate solution can be stable for several months. However, for critical applications, it is recommended to verify the concentration and pH after prolonged storage.
Q5: What are the potential degradation products of disodium edetate in solution?
A5: Under high temperatures, such as those well above standard autoclaving conditions, thermal degradation of EDTA can occur. The main degradation products identified in such studies are iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid (HEIDA)[1][2]. It is important to note that uncomplexed EDTA is more susceptible to degradation than when it is chelated with metal ions[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation in the solution after preparation. | The this compound has not fully dissolved, likely due to low pH. | Adjust the pH of the solution to 8.0 with sodium hydroxide (B78521) while stirring. The powder should dissolve completely. |
| Precipitate forms after autoclaving. | The initial pH of the solution was too low, leading to decreased solubility upon heating and cooling. | Ensure the pH is adjusted to 8.0 before autoclaving. If a precipitate has already formed, it may be possible to redissolve it by warming the solution and adjusting the pH. However, for critical applications, it is best to prepare a fresh solution. |
| The pH of the solution has changed after storage. | Absorption of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered solutions. | For applications sensitive to pH, it is recommended to use a buffered solution (e.g., with Tris-HCl) or to re-measure and adjust the pH before use. |
| Suspected degradation of the solution. | Prolonged storage at elevated temperatures or exposure to strong oxidizing agents. | If degradation is suspected, the concentration of the solution should be verified using a suitable analytical method, such as HPLC with UV detection after derivatization. |
Data Presentation
Table 1: General Stability of this compound Solutions
| Storage Condition | Container | Duration | Expected Stability |
| Room Temperature (15-25°C) | Tightly sealed, light-protected | Up to 3 months | Generally stable, minor pH changes may occur in unbuffered solutions. |
| Refrigerated (2-8°C) | Tightly sealed, light-protected | Up to 12 months | High stability with minimal degradation. Recommended for long-term storage. |
Note: The stability data presented is based on general chemical principles and available literature. For critical applications, it is essential to perform in-house stability studies.
Table 2: Effect of Autoclaving on this compound Solutions (Qualitative)
| Solution Type | pH Before Autoclaving | Observation After Autoclaving |
| Unbuffered | ~4.5-5.5 | Potential for precipitation. |
| Unbuffered, pH adjusted | 8.0 | Generally remains clear. A slight pH shift may occur. |
| Buffered (e.g., Tris-HCl) | 8.0 | Stable, minimal to no change in pH or appearance. |
Experimental Protocols
Preparation of a 0.5 M this compound Solution (pH 8.0)
Materials:
-
This compound (M.W. 372.24 g/mol )
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinder and volumetric flask
Procedure:
-
Weigh out 186.1 g of this compound for every 1 L of solution to be prepared.
-
Add the powder to approximately 800 mL of deionized water in a beaker with a magnetic stir bar.
-
Stir the suspension. The powder will not dissolve completely at this stage.
-
Slowly add NaOH while monitoring the pH. Continue adding NaOH until the pH of the solution reaches 8.0.
-
As the pH approaches 8.0, the disodium edetate will completely dissolve.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
For sterilization, either filter the solution through a 0.22 µm filter or autoclave at 121°C for 15-20 minutes.
Stability Indicating HPLC-UV Method for Disodium Edetate
This method is based on the principle of pre-column derivatization with a metal salt to form a UV-active complex that can be detected by HPLC.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.05 M ammonium (B1175870) acetate, pH adjusted to 6.5).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to separate the EDTA-metal complex from other components (e.g., starting with 5% B and increasing to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the metal used for derivatization (e.g., ~254 nm for the Fe-EDTA complex).
-
Injection Volume: 20 µL.
Reagents:
-
Derivatization Reagent: A solution of a metal salt, for example, 0.1 M Ferric Chloride (FeCl₃) in dilute acid.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in deionized water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the disodium edetate solution to be tested to fall within the concentration range of the calibration standards.
-
Derivatization: To a known volume of each standard and sample solution, add a specific volume of the derivatization reagent. Allow the reaction to proceed for a set amount of time at a controlled temperature (e.g., 15 minutes at 60°C) to ensure complete complexation.
Analysis:
-
Inject the derivatized standards and samples onto the HPLC system.
-
Identify the peak corresponding to the EDTA-metal complex based on the retention time of the standards.
-
Quantify the amount of disodium edetate in the samples by comparing the peak area to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for the preparation, sterilization, storage, and stability analysis of this compound solutions.
Caption: Key factors influencing the stability of this compound solutions.
References
Common contaminants in commercial Disodium edetate dihydrate and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with commercial disodium (B8443419) edetate dihydrate (EDTA).
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercial Disodium Edetate Dihydrate?
A1: Commercial grades of this compound can contain several types of impurities, which vary depending on the manufacturing process and intended application. The most common contaminants include:
-
Heavy Metals: Trace amounts of heavy metals such as lead (Pb), iron (Fe), arsenic (As), and copper (Cu) can be present.[1][2] These can originate from raw materials or the manufacturing equipment.
-
Nitrilotriacetic Acid (NTA): NTA is a common byproduct of the EDTA synthesis process and is often present as an impurity.[3] Pharmacopoeias like the USP and EP set specific limits for NTA content.[4]
-
Divalent Cations: Excess calcium (Ca²⁺) and magnesium (Mg²⁺) ions can be present, which can alter the chelating capacity of the EDTA solution.[5]
-
Other Organic Synthesis Byproducts: The European Pharmacopoeia (EP) lists an unspecified "Impurity A" that must be controlled.[2]
-
Cyanide: The Japanese Pharmacopoeia (JP) includes a limit test for cyanide.[6]
Q2: How can these contaminants affect my experiments?
A2: Contaminants in this compound can have significant, often detrimental, effects on various experimental applications:
-
Enzymatic Assays (including PCR): Heavy metal contaminants can inhibit enzyme activity.[7] For instance, Taq DNA polymerase requires magnesium ions (Mg²⁺) as a cofactor, and contaminating metal ions can interfere with this, leading to PCR inhibition.[8][9] Even EDTA itself can inhibit metalloenzymes by chelating their essential metal cofactors.[10]
-
Drug Formulation and Stability: Trace metals can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to reduced potency, discoloration, and a shorter shelf-life of the final product.[11][12] The purity of EDTA is therefore critical for ensuring the stability of pharmaceutical formulations.[13]
-
Cell Culture: Contaminants can be cytotoxic, affecting cell viability and proliferation.[14] EDTA and any chelating impurities can also disrupt cell adhesion by sequestering calcium ions essential for cell-cell and cell-matrix interactions, causing cells to detach.[15][16]
-
Biochemical Assays: In assays where precise concentrations of specific metal ions are crucial, contaminating ions from impure EDTA can lead to inaccurate results. For example, contamination can lead to factitiously low levels of serum calcium and high levels of potassium in clinical biochemistry tests.[17][18]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Enzymatic Reactions (e.g., PCR, Kinase Assays)
Possible Cause: Your this compound may contain heavy metal impurities that are inhibiting your enzyme, or the concentration of EDTA itself is too high, chelating essential cofactors like Mg²⁺ or Zn²⁺.[10][19]
Troubleshooting Workflow:
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 4. Would EDTA disodium form nitrosamines? - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. THE EFFECT OF TRACE METAL CONTAMINANTS AND EDTA ON THE VELOCITY OF ENZYME-CATALYSED REACTIONS. STUDIES ON ATP:CREATINE PHOSPHOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newhaven.edu [newhaven.edu]
- 9. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The effect of EDTA contaminated in sera on laboratory data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Post-Chelation Removal of Residual Disodium Edetate Dihydrate (EDTA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual disodium (B8443419) edetate dihydrate (EDTA) from samples following chelation.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual EDTA critical for subsequent experiments?
A1: Residual EDTA, a strong chelating agent, can significantly interfere with downstream applications. It can strip essential metal ions from metalloproteins, which may alter their conformation and inhibit processes like protein crystallization.[1] Furthermore, EDTA can compete for coordination sites with reagents in subsequent assays, potentially compromising experimental results.[1] For many biological studies, exhaustive removal of EDTA is necessary to avoid experimental variability related to divalent cation concentrations.[2]
Q2: What are the most prevalent methods for removing EDTA from samples, particularly those containing proteins?
A2: The most common methods for EDTA removal leverage the size difference between the larger target molecules (like proteins) and the smaller EDTA molecule. These techniques include:
-
Dialysis: A traditional method that allows small molecules like EDTA to diffuse across a semi-permeable membrane into a larger volume of EDTA-free buffer.[1][2]
-
Diafiltration (Ultrafiltration): A pressure-driven filtration technique that efficiently removes small molecules while retaining larger molecules.[1][2]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size as they pass through a column containing a porous resin.[1][2]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be adapted for buffer exchange to remove EDTA.[1]
Q3: Which removal method is considered the most effective for achieving complete EDTA removal?
A3: While dialysis and size exclusion chromatography are frequently used, studies have indicated that they may not completely eliminate EDTA, leaving residual amounts that can still affect sensitive applications.[2][3] Ultrafiltration (diafiltration) has been reported as the most effective method, capable of reducing EDTA concentrations to virtually undetectable levels.[2]
Q4: What are the primary advantages and disadvantages of each common EDTA removal method?
A4: Each method offers a different balance of efficiency, speed, and potential impact on the sample. Please refer to the summary table below for a detailed comparison.
Q5: How can I quantify the concentration of residual EDTA in my sample?
A5: Several analytical techniques can be used to determine residual EDTA levels. A common method is a colorimetric assay, such as the PAR competition assay, which can detect EDTA concentrations in the micromolar range.[2][4] For more sensitive and quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) and HPLC with Mass Spectrometry (HPLC/MS) can be employed.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of EDTA.[2][4]
Comparison of EDTA Removal Methods
The following table summarizes the key quantitative aspects of the most common EDTA removal techniques.
| Method | Typical Removal Efficiency | Typical Residual Concentration | Time Required | Advantages | Disadvantages |
| Dialysis | Moderate | Can be >500 µM (from 1 mM initial)[2] | 12-24 hours | Gentle on sample, simple setup. | Time-consuming, may not achieve complete removal.[2] |
| Diafiltration (Ultrafiltration) | Very High (>99%) | Virtually undetectable[2] | 1-3 hours | Fast, highly efficient, can concentrate the sample. | Requires specialized equipment, potential for membrane fouling or protein loss. |
| Size Exclusion Chromatography (SEC) | High (>90%) | ~200 µM (from 1 mM initial with spin columns)[2] | 0.5-2 hours | Relatively fast, good for buffer exchange. | Can dilute the sample, potential for protein loss on the column.[4] |
| Ion-Exchange Chromatography (IEX) | High (>85%) | Dependent on protocol | 2-4 hours | Can be integrated into a broader purification workflow. | More complex setup, risk of protein binding to the resin. |
Troubleshooting Guides
| Problem | Possible Causes | Suggested Solutions |
| Low protein recovery after removal procedure. | - Protein precipitation: Changes in buffer composition or pH during the removal process can cause protein aggregation. - Membrane/Column Adsorption: The protein of interest may non-specifically bind to the dialysis membrane or chromatography resin. | - Optimize Buffer Conditions: Ensure the buffer used for removal is optimal for your protein's stability (pH, ionic strength). - Test Different Materials: If using dialysis or ultrafiltration, test membranes made of different materials. For chromatography, select a resin with low protein binding properties. |
| Residual EDTA is still detected after the removal process. | - Inefficient Removal Method: Dialysis, in particular, may not be sufficient for complete removal.[2] - Insufficient Buffer Exchange: For dialysis, the volume of the external buffer may be too small, or the number of buffer changes may be inadequate. - Incorrect SEC Column Size: The column may be too short for effective separation of the protein and EDTA. | - Switch to a More Effective Method: Consider using ultrafiltration for more complete removal.[2] - Increase Dialysis Buffer Volume/Changes: Use a significantly larger volume of buffer for dialysis and perform multiple changes over a longer period. - Optimize SEC Protocol: Use a longer column with higher resolution to improve separation.[4] |
| Protein activity is compromised post-removal. | - Loss of Essential Metal Ions: EDTA removal may also strip essential metal cofactors from the protein. - Denaturation: The removal process itself (e.g., shear stress in ultrafiltration) might have denatured the protein. | - Reintroduce Metal Ions: After EDTA removal, add back the specific metal ions required for your protein's activity. - Use a Gentler Method: If denaturation is suspected, switch to a gentler method like dialysis. |
Experimental Protocols & Workflows
Logical Workflow for Method Selection
Caption: Decision tree for selecting an appropriate EDTA removal method.
Protocol 1: Dialysis
This protocol is suitable for gentle buffer exchange to remove EDTA, although it may not be exhaustive.
Experimental Workflow: Dialysis
Caption: Step-by-step workflow for EDTA removal using dialysis.
Methodology:
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for your sample (e.g., 10 kDa for most proteins). Hydrate the membrane according to the manufacturer's instructions.
-
Sample Loading: Carefully load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed dialysis container in a large volume (at least 100-200 times the sample volume) of EDTA-free buffer at 4°C with gentle stirring.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours, then replace the external buffer with a fresh batch. Repeat this step at least twice. For more complete removal, perform the final dialysis step overnight.
-
Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing or cassette.
Protocol 2: Diafiltration (Ultrafiltration)
This is a highly efficient method for removing EDTA and can also be used to concentrate the sample.
Experimental Workflow: Diafiltration
Caption: Workflow for the removal of EDTA using diafiltration.
Methodology:
-
Device Selection: Choose a centrifugal ultrafiltration unit with an appropriate MWCO (e.g., 10 kDa for proteins).
-
Sample Loading: Add your sample to the upper chamber of the device.
-
First Concentration: Centrifuge the device according to the manufacturer's protocol until the sample volume is reduced (e.g., by 10-fold).[2]
-
Dilution: Discard the flow-through (which contains EDTA) and add EDTA-free buffer to the concentrated sample in the upper chamber, bringing it back to its original volume.
-
Repeat: Repeat the concentration and dilution steps at least two more times. Each cycle further reduces the EDTA concentration.
-
Final Concentration & Recovery: After the final dilution, concentrate the sample to the desired final volume and then recover it from the device.
Protocol 3: Size Exclusion Chromatography (SEC)
This method is relatively fast and is also effective for buffer exchange.
Experimental Workflow: Size Exclusion Chromatography
Caption: A typical workflow for EDTA removal via size exclusion chromatography.
Methodology:
-
Column Preparation: Equilibrate a size exclusion column (e.g., a desalting column like PD-10 or a spin column) with at least 5 column volumes of the desired EDTA-free buffer.
-
Sample Loading: Apply the sample to the top of the equilibrated column.
-
Elution: Elute the sample with the EDTA-free buffer. The larger protein molecules will travel through the column more quickly and elute first, while the smaller EDTA molecules will be retarded.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis and Pooling: Monitor the fractions for your protein of interest (e.g., by measuring absorbance at 280 nm). Pool the fractions containing the purified protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
- 4. journals.plos.org [journals.plos.org]
- 5. journalijsra.com [journalijsra.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Impact of temperature on the chelating efficiency of Disodium edetate dihydrate
Technical Support Center: Disodium Edetate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of temperature on the chelating efficiency of this compound (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the chelating efficiency of this compound (EDTA)?
A: The effect of temperature on EDTA's chelating efficiency is complex and application-dependent. Increasing the temperature can decrease the surface tension of the EDTA solution, potentially improving its wetting ability and interaction with surfaces.[1] However, for some applications, such as in endodontics, EDTA at room temperature (22°C) has been found to be more effective than at elevated temperatures (40°C).[2] At significantly high temperatures, the EDTA molecule itself or its metal complexes can undergo thermal degradation, which reduces its chelating capacity.[3][4]
Q2: At what temperature does this compound start to degrade?
A: this compound is stable up to 150°C (423 K).[4] Thermal decomposition begins at approximately 190°C (463 K).[4] In aqueous solutions, uncomplexed EDTA has been observed to decompose rapidly at 190°C with a half-life of 1.9 hours at a pH of 10.4.[5] Significant degradation is generally noted at temperatures of 175°C or higher in basic solutions.[6]
Q3: Does the chelated metal ion affect the thermal stability of the EDTA complex?
A: Yes, the metal ion significantly affects the thermal stability of the EDTA complex. Coordination to a metal ion generally stabilizes the EDTA molecule against thermal degradation.[3] For example, the Ca(II)-EDTA chelate is stable under conditions where uncomplexed EDTA decomposes rapidly.[5] The relative order of degradation rates for some metal-EDTA chelates at elevated temperatures (230-310°C) is: Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[3][5]
Q4: How does pH interact with temperature to affect chelation?
A: Both pH and temperature are critical variables. The ability of EDTA to chelate divalent cations increases with higher pH.[7] For instance, the chelating capacity of EDTA solutions is known to increase exponentially between pH 8 and pH 10.[7] When studying the Fe-EDTA complex, researchers found that dissociation constants increased 600-fold between pH 7.7 and 9.0.[8] Temperature can further influence these pH-dependent equilibria. At high pH levels, elevated temperatures may cause metal ions to precipitate as hydroxides, which competes with the EDTA chelation process.[9]
Q5: Is heating an EDTA solution always beneficial for improving chelation?
A: No, heating is not always beneficial. While it can enhance dentin wettability in dental applications, some studies have shown that it does not significantly increase the removal of calcium ions and can even be less effective than room temperature EDTA.[1][2] Furthermore, heating can accelerate the degradation of the EDTA molecule or its complexes, particularly at temperatures above 125°C, which would reduce overall efficiency.[3][6]
Troubleshooting Guide
Issue: My chelation efficiency is lower than expected when heating my solution.
-
Possible Cause 1: Thermal Degradation. The temperature of your experiment may be high enough to cause thermal degradation of the EDTA or the specific metal-EDTA complex. The Fe(III)-EDTA complex, for example, has a half-life of only 3 hours at 125°C.[3][5]
-
Solution: Review the thermal stability data for your specific metal-EDTA complex. Consider running the experiment at a lower temperature or for a shorter duration. If possible, quantify the EDTA concentration before and after the experiment using a titration method to check for degradation.[6]
-
-
Possible Cause 2: Non-Optimal Temperature. For certain processes, an increase in temperature does not correlate with an increase in chelation efficiency. Some studies show room temperature to be more effective.[2]
-
Solution: Perform a temperature optimization study, running your experiment at several different temperatures (e.g., room temperature, 37°C, 50°C) to determine the optimal condition for your specific application.
-
Issue: I am observing unexpected precipitates in my heated EDTA solution.
-
Possible Cause 1: Metal Hydroxide Formation. If you are working in an alkaline (high pH) solution, the increased temperature may be promoting the precipitation of metal hydroxides, which competes with EDTA chelation.[9]
-
Solution: Carefully control the pH of your solution. It may be necessary to work at a lower pH, but be aware that EDTA's chelating ability is also pH-dependent.[7]
-
-
Possible Cause 2: Degradation Products. At very high temperatures, EDTA can decompose into various products, some of which may be insoluble or react to form precipitates.[5][10]
-
Solution: Lower the experimental temperature to prevent degradation. Analyze the precipitate to identify its composition, which can help confirm if it is a result of EDTA breakdown.
-
Issue: My results are inconsistent across different experimental temperatures.
-
Possible Cause: Poor Control of Variables. Chelation is a chemical equilibrium that is sensitive to temperature, pH, and ionic strength.[11] Small fluctuations in any of these parameters can lead to inconsistent results.
-
Solution: Ensure precise and stable temperature control throughout your experiment. Use a well-characterized buffer system to maintain a constant pH. Keep the ionic strength of your solutions consistent across all experiments. When possible, use a technique like Isothermal Titration Calorimetry (ITC) for precise measurement of the reaction energetics under controlled conditions.[11][12]
-
Data Summary
The following tables summarize key quantitative data on the effect of temperature on EDTA.
Table 1: Thermal Degradation of EDTA and its Metal Chelates
| Compound | Temperature | pH | Half-Life / Rate Constant | Reference(s) |
| Uncomplexed EDTA | 190°C | 10.4 | 1.9 hours | [5] |
| Uncomplexed EDTA | 175°C | 9.4 | 4.5 hours | [5] |
| Uncomplexed EDTA | 200°C | 9.5 | k_obs = 1.4 h⁻¹ | [13] |
| Fe(III)-EDTA | 125°C | 9.3 | ~3 hours | [3][5] |
| Ca(II)-EDTA | 190°C | 10.4 | Stable (Inert) | [5] |
Table 2: Effect of Temperature on EDTA Performance in Specific Applications
| Application | Temperature Comparison | Observation | Reference(s) |
| Endodontics (Sealer Penetration) | 22°C vs. 40°C | 22°C solution was more effective in the coronal part of root canals. | [2] |
| Endodontics (Calcium Ion Removal) | 22°C vs. 37°C | Heating did not significantly increase the ability to remove calcium ions. | [1] |
| Steel Corrosion | 149°C vs. 177°C | Corrosion rate of steel by EDTA increased from 0.858 to 1.07 lbm/ft² with temperature. | [6] |
Experimental Protocols
Protocol 1: Determining Chelation Efficiency by Titration
This protocol provides a general method to determine the concentration of active EDTA in a solution before and after thermal stress to evaluate its stability.
-
Preparation of Solutions:
-
Prepare a standardized solution of your this compound of known concentration.
-
Prepare a titrant solution, such as a standardized Iron (III) chloride (FeCl₃) solution.[6]
-
Prepare a suitable buffer to maintain a constant pH throughout the titration.
-
-
Initial EDTA Concentration (Pre-Heating):
-
Take a known volume of your prepared EDTA solution.
-
Add the appropriate pH buffer and a suitable indicator.
-
Titrate the solution with the standardized FeCl₃ titrant until the endpoint is reached.
-
Record the volume of titrant used and calculate the initial concentration of EDTA.
-
-
Thermal Stress Application:
-
Take another known volume of your prepared EDTA solution and place it in a sealed, temperature-controlled environment (e.g., water bath, oven, autoclave).
-
Heat the solution at the desired experimental temperature for a specific duration.
-
After the specified time, allow the solution to cool back to room temperature.
-
-
Final EDTA Concentration (Post-Heating):
-
Using the same procedure as in step 2, titrate the heat-treated EDTA solution.
-
Record the volume of titrant used and calculate the final concentration of active EDTA remaining.
-
-
Calculation of Efficiency/Degradation:
-
The loss in chelating capacity can be calculated as the percentage difference between the initial and final EDTA concentrations.
-
Protocol 2: Monitoring Metal Chelation by UV-Vis Spectrophotometry
This method is useful for monitoring the formation or dissociation of colored metal-EDTA complexes as a function of temperature.
-
Preparation of Solutions:
-
Prepare a solution of the metal ion of interest (e.g., Cu²⁺, Fe³⁺).
-
Prepare a solution of this compound.
-
Prepare a buffer solution to control pH.
-
-
Determine Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution containing the metal ion, EDTA, and buffer to form the metal-EDTA complex.
-
Scan the solution using a UV-Vis spectrophotometer to find the λ_max of the colored complex.
-
-
Experimental Setup:
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
In a cuvette, mix the metal ion solution and the buffer. Place it in the holder and allow it to equilibrate at the desired temperature.
-
Record the initial absorbance (baseline).
-
-
Initiate Reaction and Monitor:
-
Inject a known concentration of the EDTA solution into the cuvette to initiate the chelation reaction.
-
Immediately begin recording the absorbance at the predetermined λ_max over time. Continue monitoring until the absorbance value stabilizes, indicating the reaction has reached equilibrium.
-
-
Data Analysis:
-
Repeat the experiment at various temperatures.
-
The rate of reaction at different temperatures can be determined from the change in absorbance over time. The absorbance at equilibrium can be used to calculate the concentration of the formed complex and determine the equilibrium constant (and thus efficiency) at each temperature.
-
Visualizations
Caption: Experimental workflow for evaluating the effect of temperature on chelation.
Caption: The chemical principle of EDTA chelation, forming a stable complex.
Caption: Troubleshooting flowchart for low chelation efficiency at elevated temperatures.
References
- 1. Efficacy of preheated chelating agents on calcium ion removal from instrumented root canals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Sciencemadness Discussion Board - Thermal decomposition of EDTA - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Slow Cell Growth in Media Containing Disodium Edetate Dihydrate (EDTA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with slow cell growth in culture media containing Disodium edetate dihydrate (EDTA).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (EDTA) in cell culture?
A1: this compound (EDTA) is a chelating agent that binds divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] These ions are essential for the function of cell adhesion molecules (CAMs), such as cadherins and integrins, which mediate cell-cell and cell-matrix attachments.[1][2][3] By sequestering these ions, EDTA weakens these connections, facilitating the detachment of adherent cells from the culture surface and from each other.[1][2]
Q2: Why can EDTA lead to slow cell growth?
A2: While effective for cell detachment, EDTA can negatively impact cell growth for several reasons:
-
Cytotoxicity at High Concentrations: High concentrations of EDTA can be toxic to cells, leading to reduced viability and proliferation.[1][2] Studies have shown that concentrations above 5-10 mM can significantly decrease cell viability.[1]
-
Disruption of Essential Cellular Processes: Divalent cations chelated by EDTA are crucial for various cellular functions beyond adhesion, including the activity of enzymes like matrix metalloproteinases (MMPs) and DNA polymerases.[4][5] The depletion of these ions can disrupt these processes and may trigger apoptosis (programmed cell death).[4]
-
Impact on Cell Proliferation and Migration: Studies have shown that EDTA can attenuate cell proliferation, promote apoptosis, and delay cell migration in certain cell types, such as stem cells from the apical papilla (SCAPs).[2][6]
Q3: What are the visual signs of EDTA-induced stress or toxicity in cell culture?
A3: Signs of excessive EDTA concentration or prolonged exposure include:
-
Poor cell viability and attachment after passaging.[1]
-
Changes in cell morphology, such as rounding or detachment.[1]
-
An increased number of floating cells in the culture.[1]
-
A noticeable reduction in the rate of cell proliferation.[1]
Q4: How does the sensitivity to EDTA vary between different cell lines?
A4: The toxic effects of EDTA can vary significantly among different cell lines.[4] For instance, human squamous carcinoma (HSC-2) and myelolymphocytic (U937) cells have been reported to be highly sensitive to EDTA-induced toxicity.[4] In contrast, glioblastoma (U87-MG) and T-lymphoblastic leukemia (Molt-4) cells have shown greater resistance.[4] Therefore, it is crucial to determine the optimal, non-toxic concentration for each specific cell type.[2]
Troubleshooting Guide: Slow Cell Growth
If you are experiencing slow cell growth in media containing EDTA, consider the following troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Reduced cell proliferation after passaging with EDTA. | EDTA concentration is too high or exposure time is too long. | Optimize the EDTA concentration by performing a titration experiment. Reduce the incubation time to the minimum required for cell detachment.[1] |
| Poor cell attachment post-detachment. | Residual EDTA in the cell suspension is inhibiting reattachment. | After cell detachment, neutralize the EDTA by adding a surplus of complete culture medium containing serum. The serum provides divalent cations that will bind to the EDTA. Alternatively, pellet the cells by centrifugation and resuspend them in fresh, pre-warmed complete medium.[2] |
| Inconsistent cell viability results. | Variability in experimental procedures. | Ensure consistent incubation times, as EDTA's toxic effects are time-dependent. Maintain consistency in your cell viability assay protocols, including reagent concentrations and incubation times.[4] |
| Sensitive cell lines showing high mortality. | The cell line is inherently sensitive to EDTA. | Consider using a milder, non-enzymatic cell dissociation solution or a gentler enzyme formulation like Accutase for sensitive cells.[4] |
Experimental Protocols
Protocol 1: Optimization of EDTA Concentration for Cell Detachment
This protocol outlines a method to determine the optimal, non-toxic concentration of EDTA for your specific cell line.
Materials:
-
Cells cultured in a multi-well plate (e.g., 24-well plate)
-
A range of EDTA concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM, 2.0 mM) in a calcium and magnesium-free phosphate-buffered saline (PBS).[1]
-
Complete cell culture medium
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed your cells in a 24-well plate and allow them to grow to the desired confluency.
-
Aspirate the culture medium and wash the cells once with calcium and magnesium-free PBS to remove any residual serum.[1]
-
Add the different concentrations of pre-warmed EDTA solution to the wells.
-
Incubate at 37°C and monitor the cells for detachment every few minutes.
-
Once cells have detached, add 4-5 volumes of complete culture medium to neutralize the EDTA.[2]
-
Collect the cell suspension and determine cell viability using the Trypan Blue exclusion method.
-
The optimal concentration will be the lowest concentration that effectively detaches the cells without significantly impacting viability.
Protocol 2: Standard Cell Passaging using Trypsin-EDTA
This protocol describes the standard method for subculturing adherent cells using a combined Trypsin-EDTA solution.
Materials:
-
Adherent cells at 80-90% confluency
-
Calcium and magnesium-free PBS
-
Pre-warmed 0.05% Trypsin-EDTA solution
-
Complete cell culture medium
-
Sterile culture flasks or plates
Procedure:
-
Aspirate the culture medium from the flask.
-
Gently wash the cell monolayer with calcium and magnesium-free PBS to remove any residual serum that may inhibit trypsin activity.[2]
-
Add a sufficient volume of pre-warmed 0.05% Trypsin-EDTA solution to cover the cell monolayer.
-
Incubate the vessel at 37°C for 2-5 minutes, monitoring for cell detachment under a microscope.[2] Avoid over-incubation.
-
Once cells are detached, add 4-5 volumes of complete culture medium to inactivate the trypsin and EDTA.[2]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
(Optional) Centrifuge the cell suspension at 100-200 x g for 5 minutes to pellet the cells.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Determine the cell concentration and seed new culture vessels at the desired density.[2]
Visualizations
References
Technical Support Center: Preventing Nucleic Acid Degradation with Disodium Edetate Dihydrate (EDTA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing disodium (B8443419) edetate dihydrate (EDTA) to prevent nucleic acid degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of disodium edetate dihydrate (EDTA) in nucleic acid extraction?
A1: The primary role of EDTA in nucleic acid extraction is to preserve the integrity of DNA and RNA by inhibiting the activity of nucleases (DNases and RNases).[1][2] EDTA is a chelating agent, meaning it binds to and sequesters divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[1][3][4] These ions are essential cofactors for most nucleases, so by removing them from the solution, EDTA effectively inactivates these enzymes and protects the nucleic acids from degradation.[1][3][5]
Q2: How does EDTA chelate metal ions?
A2: EDTA is a hexadentate ligand, capable of forming six bonds with a single metal ion.[2] It effectively "wraps around" divalent cations, forming a stable, water-soluble complex.[2] This stable complex prevents the metal ions from participating in enzymatic reactions, such as the degradation of DNA by DNases.[1]
Q3: What is the optimal concentration of EDTA to use in my extraction buffer?
A3: The optimal concentration of EDTA can vary depending on the sample type and protocol, but a common working concentration in DNA extraction buffers is between 1 mM and 10 mM.[1] For specific applications, such as preserving high molecular weight DNA in tissues, concentrations as high as 250 mM have been used.[5] It is crucial to optimize the concentration for your specific experimental needs.
Q4: Does the pH of the buffer affect EDTA's performance?
A4: Yes, the pH of the buffer significantly impacts EDTA's ability to chelate divalent cations. Its effectiveness increases as the pH rises.[5][6] Studies have shown that increasing the pH of an EDTA solution from 8 to 10 can improve the preservation of high molecular weight DNA.[5][6] This is because all four of EDTA's carboxyl groups need to be deprotonated for it to be most effective, which is favored at a higher pH.[6]
Q5: Can EDTA interfere with downstream applications?
A5: Yes, because EDTA chelates Mg²⁺, which is a necessary cofactor for many enzymes used in molecular biology, such as DNA polymerases in PCR. High concentrations of EDTA carried over from the extraction can inhibit these reactions.[7] Therefore, it is important to remove or dilute the EDTA in the final nucleic acid preparation to a non-inhibitory level (typically below 0.1 mM in the final reaction mix).[7]
Troubleshooting Guide
Issue 1: Low yield of nucleic acids.
| Potential Cause | Recommended Solution |
| Incomplete cell lysis | Ensure thorough homogenization of the sample. For tough tissues, consider grinding in liquid nitrogen.[8] Optimize lysis buffer incubation time and temperature.[9][10] |
| Nucleic acid degradation | Confirm that EDTA is present at an effective concentration in your lysis and storage buffers.[1] For long-term storage of tissues, consider using a stabilizing reagent containing EDTA.[8] Keep samples on ice or frozen until lysis to minimize nuclease activity.[8][10] |
| Precipitation of nucleic acids | EDTA helps prevent precipitation by chelating metal ions that can bind to DNA.[1] Ensure proper salt concentrations during precipitation steps. |
| Over-drying of the final pellet | Avoid over-drying the nucleic acid pellet, as this can make it difficult to resuspend.[11] Air-dry the pellet briefly instead of using a vacuum.[10] |
Issue 2: Degraded nucleic acids (smeared bands on an agarose (B213101) gel).
| Potential Cause | Recommended Solution |
| Insufficient nuclease inhibition | Increase the EDTA concentration in your lysis buffer (e.g., up to 10 mM).[1] Ensure the pH of your lysis buffer is optimal for EDTA activity (pH 8.0 or higher).[5][6] |
| Sample mishandling | Minimize freeze-thaw cycles of your samples.[9] Process fresh samples quickly or flash-freeze them in liquid nitrogen for storage at -80°C.[8] For frozen blood samples, add lysis buffer directly to the frozen sample to prevent DNase activity upon thawing.[8][10] |
| Contamination with nucleases | Use nuclease-free water, reagents, and consumables.[9] Work in a clean environment and wear gloves to prevent contamination. |
Data Presentation
Table 1: Effect of EDTA Concentration and Temperature on DNA Yield from Teeth
| EDTA Concentration (mM) | Incubation Temperature (°C) | Average DNA Yield (ng/µL) |
| 0.5 | 55 | 19.68[12] |
| 0.5 | 37 | 12.23[12] |
| 0.5 | 22 | 17.19[12] |
| 0.5 | 4 | 15.06[12] |
| 0 (Distilled Water) | 55 | 7.9[12] |
Table 2: Stability Constants (logK) of EDTA with Biologically Relevant Divalent Cations
| Metal Ion | logK with EDTA |
| Ca²⁺ | 10.6[13] |
| Mg²⁺ | 8.7[13] |
| Mn²⁺ | 13.8[13] |
| Zn²⁺ | 16.5[13] |
| Fe²⁺ | 14.3[13] |
| Note: A higher logK value indicates a stronger and more stable complex. |
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Whole Blood
This protocol is adapted from a standard method for extracting genomic DNA from whole blood collected in EDTA-containing tubes.[2]
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Cell Lysis Solution (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0, 0.5% (w/v) SDS)
-
Proteinase K (20 mg/mL)
-
Saturated NaCl solution (6 M)
-
Ice-cold isopropanol (B130326)
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
RBC Lysis: In a 1.5 mL microcentrifuge tube, add 900 µL of RBC Lysis Buffer to 300 µL of whole blood. Invert to mix and incubate on ice for 10 minutes.
-
Leukocyte Pelleting: Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the white blood cell pellet in 300 µL of Cell Lysis Solution. Add 1.5 µL of Proteinase K. Vortex to mix.
-
Protein Digestion: Incubate at 56°C for 1-3 hours or overnight.
-
Protein Precipitation: Add 100 µL of saturated NaCl solution and vortex.
-
DNA Precipitation: Add 600 µL of ice-cold isopropanol and invert gently until the DNA precipitates.
-
DNA Pelleting: Centrifuge at 12,000 x g for 10 minutes. Carefully discard the supernatant.
-
Washing: Wash the DNA pellet with 500 µL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes. Discard the supernatant.
-
Drying: Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer.
Protocol 2: CTAB DNA Extraction from Plant Tissue
This protocol is a common method for extracting DNA from plant material.[2][14]
Materials:
-
Plant tissue (50-100 mg)
-
Liquid nitrogen
-
CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Ice-cold isopropanol
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
Sample Preparation: Grind 50-100 mg of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB Lysis Buffer with β-mercaptoethanol added just before use (0.2% final concentration). Vortex briefly.
-
Incubation: Incubate at 65°C for 60 minutes with occasional mixing.
-
Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inversion for 5-10 minutes.
-
Phase Separation: Centrifuge at 13,000 x g for 10 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes.
-
DNA Pelleting: Centrifuge at 13,000 x g for 15 minutes. Discard the supernatant.
-
Washing: Wash the pellet twice with 70% ethanol.
-
Drying: Air-dry the pellet.
-
Resuspension: Resuspend the DNA in TE Buffer.
Visualizations
Caption: Mechanism of EDTA-mediated nuclease inhibition.
Caption: General workflow for nucleic acid extraction.
Caption: Troubleshooting decision tree for nucleic acid degradation.
References
- 1. what is the function of edta in dna extraction [irochelating.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 7. academicjournals.org [academicjournals.org]
- 8. neb.com [neb.com]
- 9. 10 Common Mistakes in Nucleic Acid Extraction and How to Avoid Them - FOUR E's Scientific [4esci.com]
- 10. mpbio.com [mpbio.com]
- 11. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. brieflands.com [brieflands.com]
- 13. benchchem.com [benchchem.com]
- 14. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
Validation & Comparative
A Comparative Guide to the Chelating Efficacy of Disodium Edetate Dihydrate and EDTA
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product formulations. Ethylenediaminetetraacetic acid (EDTA) and its disodium (B8443419) salt, Disodium edetate dihydrate, are two of the most widely utilized chelating agents. This guide provides an objective comparison of their efficacy in chelating specific ions, supported by quantitative data and detailed experimental protocols.
Understanding the Core Chelating Agent: EDTA
At the heart of both this compound and EDTA is the same active chelating molecule: ethylenediaminetetraacetic acid. This molecule possesses six binding sites—four carboxyl groups and two amino groups—allowing it to form stable, cage-like complexes with metal ions in a 1:1 stoichiometry. The intrinsic ability to chelate metal ions is therefore identical for both the free acid and its salt forms.
The primary distinction between EDTA and this compound lies in their physical properties, most notably their solubility in aqueous solutions. EDTA in its acidic form has very low solubility in water.[1] In contrast, this compound is readily soluble in water, making it a more convenient and commonly used option in many laboratory and pharmaceutical applications.[2][3] The choice between the two is often dictated by the desired pH of the final solution and the required concentration.
Efficacy Comparison: Stability Constants of Metal-EDTA Complexes
The efficacy of a chelating agent is quantitatively expressed by the formation constant (K_f), also known as the stability constant, of the metal-ligand complex. A higher log K_f value indicates a more stable complex and, consequently, a higher affinity of the chelating agent for that specific metal ion. The stability constants for metal-EDTA complexes are independent of whether the source of EDTA is the free acid or its disodium salt.
The following table summarizes the log K_f values for EDTA complexes with a range of divalent and trivalent metal ions.
| Metal Ion | Log K_f |
| Aluminum (Al³⁺) | 16.4 |
| Calcium (Ca²⁺) | 10.65 |
| Cadmium (Cd²⁺) | 16.5 |
| Cobalt (Co²⁺) | 16.45 |
| Cobalt (Co³⁺) | 41.4 |
| Chromium (Cr³⁺) | 23.4 |
| Copper (Cu²⁺) | 18.78 |
| Iron (Fe²⁺) | 14.30 |
| Iron (Fe³⁺) | 25.1 |
| Magnesium (Mg²⁺) | 8.79 |
| Manganese (Mn²⁺) | 13.89 |
| Nickel (Ni²⁺) | 18.4 |
| Zinc (Zn²⁺) | 16.5 |
Data sourced from publicly available chemical databases and research articles.
As the data indicates, EDTA exhibits a very high affinity for trivalent cations like Fe³⁺ and Co³⁺, and strong affinity for many divalent cations such as Cu²⁺, Ni²⁺, and Zn²⁺. The stability of these complexes is a key factor in applications ranging from controlling metal-catalyzed reactions to treating heavy metal poisoning.
Experimental Protocol: Determination of Metal-EDTA Stability Constants via Complexometric Titration
The stability constants of metal-EDTA complexes are typically determined experimentally using a technique called complexometric titration. This method involves titrating a solution of a metal ion with a standardized solution of EDTA.
Objective:
To determine the concentration of a specific metal ion in a sample by titration with a standardized EDTA solution. This data can then be used to calculate the stability constant of the metal-EDTA complex.
Materials:
-
Standard solution of this compound (e.g., 0.01 M)
-
Solution containing the metal ion of interest (e.g., Ca²⁺, Mg²⁺, Zn²⁺)
-
pH buffer solution (to maintain a constant pH at which the complex formation is optimal)
-
Metal ion indicator (e.g., Eriochrome Black T, Calmagite)
-
Burette, pipette, Erlenmeyer flasks, and magnetic stirrer
Procedure:
-
Preparation of the Metal Ion Solution: A known volume of the solution containing the metal ion is pipetted into an Erlenmeyer flask.
-
Buffering: A suitable buffer solution is added to the flask to maintain the pH at a level where the formation of the metal-EDTA complex is favorable and the indicator color change is distinct. For many divalent metals, a pH of 10 is used.
-
Addition of Indicator: A small amount of a metal ion indicator is added to the solution. The indicator forms a colored complex with the free metal ions in the solution.
-
Titration: The EDTA solution is slowly added from a burette to the metal ion solution while stirring. EDTA has a higher affinity for the metal ions than the indicator does.
-
Endpoint Determination: As EDTA is added, it chelates the free metal ions. Near the endpoint, EDTA starts to displace the metal ions from the indicator complex. The endpoint is reached when all the metal ions are complexed by EDTA, resulting in a distinct color change as the indicator is released into its free, uncomplexed form.
-
Calculation: The concentration of the metal ion in the sample can be calculated from the volume of EDTA solution used to reach the endpoint, based on the 1:1 stoichiometry of the metal-EDTA complex.
The following diagram illustrates the workflow of a typical complexometric titration experiment.
Logical Relationship in Chelation
The fundamental principle governing the efficacy of EDTA in chelating a metal ion is the displacement of weaker ligands (including water molecules) from the metal's coordination sphere by the stronger, multidentate EDTA ligand. This relationship can be visualized as a competitive equilibrium.
Conclusion
References
Unveiling the Efficacy of Disodium Edetate Dihydrate in Metal Ion Removal: A Comparative Analysis Validated by ICP-MS
For researchers, scientists, and drug development professionals, the effective removal of metal ion contaminants is a critical concern. This guide provides an objective comparison of Disodium edetate dihydrate (EDTA) with other chelating agents for metal ion removal, supported by experimental data and detailed protocols for validation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
This compound, a well-established chelating agent, demonstrates significant efficacy in sequestering a variety of metal ions. Its hexadentate nature, possessing four carboxylate and two amine groups, allows it to form stable, water-soluble complexes with di- and trivalent metal cations, effectively removing them from various matrices.[1] This property is crucial in pharmaceutical manufacturing, environmental remediation, and clinical applications to mitigate the toxic effects of heavy metals.
Comparative Performance of Chelating Agents
The selection of an appropriate chelating agent is contingent on the specific metal ion to be removed, the sample matrix, and the desired process conditions. While EDTA is a broad-spectrum chelator, other agents exhibit varying affinities for different metals.
Table 1: Comparative Efficacy of Chelating Agents for Metal Ion Removal
| Chelating Agent | Target Metals | Reported Removal Efficiency (%) | Key Considerations |
| This compound (EDTA) | Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Al³⁺ | Pb: 72-80% (single pass), up to 100% (multi-step)[2]; Cd: >85%[3]; Zn: ~91.7%[1] | Broad-spectrum efficacy; effectiveness can be pH-dependent.[4] |
| Dimercaptosuccinic acid (DMSA) | Pb²⁺, Hg²⁺, As³⁺ | More effective than EDTA for lead removal. | Orally administered in clinical settings; strong affinity for lead and mercury.[5] |
| Dimercapto-propane sulfonate (DMPS) | Hg²⁺, As³⁺, Sb³⁺ | Considered a first-line choice for mercury and arsenic.[6][7] | Administered intravenously or orally; high affinity for mercury.[7] |
Note: Removal efficiencies can vary significantly based on experimental conditions such as pH, temperature, initial metal concentration, and chelator-to-metal ratio.
Experimental Protocols
Accurate validation of metal ion removal requires meticulous adherence to standardized experimental protocols. The following sections outline the methodologies for metal ion removal using this compound and subsequent analysis by ICP-MS.
Protocol for Metal Ion Removal from Aqueous Solution
This protocol describes a general procedure for removing metal ions from a contaminated aqueous solution using this compound.
Materials:
-
This compound (ACS grade or higher)
-
Contaminated aqueous solution containing target metal ions (e.g., Pb²⁺, Cd²⁺)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Preparation of EDTA Solution: Prepare a stock solution of this compound (e.g., 0.1 M) by dissolving the appropriate amount in deionized water. Adjust the pH as needed for optimal chelation of the target metal(s). For many metals, a slightly acidic to neutral pH is effective.
-
Chelation Reaction:
-
In a beaker, place a known volume of the contaminated aqueous solution.
-
While stirring, add a stoichiometric excess of the EDTA solution to the contaminated solution. The exact ratio will depend on the initial metal ion concentration.
-
Allow the solution to stir for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure complete chelation.
-
-
Sample Preparation for Analysis:
-
After the chelation reaction, filter an aliquot of the treated solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The filtrate is now ready for dilution and analysis by ICP-MS.
-
Protocol for ICP-MS Analysis
This protocol provides a general guideline for the quantitative analysis of metal ions in the treated aqueous solution using ICP-MS.
Materials and Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Autosampler
-
Certified multi-element standard solutions
-
Nitric acid (trace metal grade)
-
Deionized water
-
Internal standard solution (e.g., Sc, Y, In, Bi)
Procedure:
-
Instrument Setup and Calibration:
-
Warm up the ICP-MS instrument according to the manufacturer's instructions.
-
Perform daily performance checks and tuning to ensure optimal sensitivity and resolution.
-
Prepare a series of calibration standards by diluting the certified multi-element stock solution with 2% nitric acid to cover the expected concentration range of the samples.
-
Generate a calibration curve for each target metal ion. A correlation coefficient (r²) of ≥0.999 is desirable.
-
-
Sample Preparation and Analysis:
-
Dilute the filtered sample from the chelation experiment with 2% nitric acid to a concentration within the calibrated range of the instrument.
-
Add the internal standard to all blanks, standards, and samples to correct for matrix effects and instrumental drift.
-
Analyze the prepared samples using the ICP-MS. The instrument aspirates the sample, creating an aerosol that is transported to the plasma where atoms are ionized. The ions are then separated by their mass-to-charge ratio and detected.
-
-
Data Analysis:
-
Quantify the concentration of each metal ion in the samples based on the calibration curve.
-
Calculate the removal efficiency of the EDTA treatment using the following formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Table 2: Typical ICP-MS Operating Parameters
| Parameter | Setting |
| RF Power | 1500 - 1600 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.8 - 1.0 L/min |
| Nebulizer Gas Flow | 0.9 - 1.1 L/min |
| Detector Mode | Pulse counting/Analog |
| Dwell Time | 10 - 50 ms (B15284909) per isotope |
| Integration Time | 1 - 3 s per reading |
Note: These are general parameters and should be optimized for the specific instrument and application.
Visualizing the Workflow
To provide a clear understanding of the entire process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for metal ion removal and ICP-MS validation.
Caption: Logical relationship for comparative analysis of chelating agents.
Conclusion
The validation of metal ion removal using this compound, confirmed by the precision and sensitivity of ICP-MS, provides a robust methodology for ensuring product purity and safety. While EDTA is a versatile and effective chelating agent for a range of metal ions, a comparative evaluation against other agents like DMSA and DMPS is crucial for optimizing removal strategies based on the specific metallic contaminant. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating their metal ion removal processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective leaching of lead from lead smelter residues using EDTA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 5. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 6. lisanagy.com [lisanagy.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
A Researcher's Guide to Calcium-Specific Chelation: Disodium Edetate Dihydrate (EDTA) vs. EGTA
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. To dissect the precise role of calcium, researchers rely on chelating agents to control its availability. Among the most common are Disodium edetate dihydrate (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). While both are powerful chelators, their distinct affinities for divalent cations make them suitable for different applications. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the optimal chelator for their calcium signaling studies.
Performance Comparison: Specificity is Key
The fundamental difference between EDTA and EGTA lies in their selectivity for calcium over other divalent cations, particularly magnesium (Mg²⁺), which is abundant in cellular environments.[1][2][3] EDTA is a broad-spectrum chelator, binding a wide range of metal ions with relatively similar affinities.[3] In contrast, EGTA's molecular structure gives it a significantly higher affinity for Ca²⁺ than for Mg²⁺, making it the preferred choice for studies where calcium-specific chelation is critical.[1][2][3]
This high selectivity allows researchers to buffer intracellular or extracellular Ca²⁺ concentrations with minimal disruption to Mg²⁺-dependent processes, which are numerous and vital for cell function.[1]
Quantitative Data Summary
The binding affinity of a chelator for a metal ion is described by its formation constant (K), often expressed in its logarithmic form (logK). A higher logK value indicates a stronger binding affinity. The apparent logK at a physiological pH of 7.0 is a more practical measure for biological experiments.
| Chelator | Ion | Absolute logK | Apparent logK (pH 7.0) |
| This compound (EDTA) | Ca²⁺ | 10.65 | ~7.2 |
| Mg²⁺ | 8.79 | ~5.4 | |
| EGTA | Ca²⁺ | 11.00 | ~6.91 |
| Mg²⁺ | 5.2 | ~1.7 |
This table summarizes data from multiple sources.[1]
As the data illustrates, while both chelators bind calcium strongly, EGTA's affinity for magnesium is substantially lower than that of EDTA. This makes EGTA the superior tool for isolating the effects of calcium in signaling pathways.
Experimental Protocols
The choice between EDTA and EGTA dictates the experimental design. Below are detailed methodologies for key experiments where these chelators are employed.
1. Determining the Calcium Dependence of a Protease
This protocol demonstrates how to use EDTA and EGTA to ascertain if a protease's activity is dependent on calcium.
-
Materials:
-
Purified protease
-
Fluorescently labeled protease substrate
-
Assay buffer (e.g., Tris-HCl)
-
100 mM EDTA stock solution
-
100 mM EGTA stock solution
-
100 mM CaCl₂ stock solution
-
96-well plate and microplate reader
-
-
Procedure:
-
Prepare the following reaction mixtures in a 96-well plate:
-
Control: Protease + Substrate in assay buffer.
-
+EDTA: Protease + Substrate + 10 mM EDTA in assay buffer.
-
+EGTA: Protease + Substrate + 10 mM EGTA in assay buffer.
-
+EGTA + Ca²⁺: Protease + Substrate + 10 mM EGTA + 15 mM CaCl₂ in assay buffer.
-
-
Incubate the plate at the optimal temperature for the protease.
-
Measure the fluorescence at regular intervals using a microplate reader.
-
-
Interpretation:
-
If both EDTA and EGTA inhibit protease activity, the enzyme is likely calcium-dependent.[1]
-
If only EDTA shows significant inhibition, the protease may be dependent on other divalent cations like Mg²⁺ or Zn²⁺.[1]
-
If the activity inhibited by EGTA is restored by the addition of excess Ca²⁺, this confirms calcium dependency.[1]
-
2. Measuring Intracellular Calcium Transients
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium and how chelators can be used to probe the source of these changes.
-
Materials:
-
Adherent cells in a 96-well plate
-
Fluorescent calcium indicator (e.g., Fluo-8 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
100 mM EGTA stock solution
-
Agonist of interest
-
Fluorescence microplate reader with an injector
-
-
Procedure:
-
Cell Loading: Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.
-
Baseline Measurement: Wash the cells and replace the media with HBSS containing Ca²⁺ and Mg²⁺. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject the agonist of interest and record the change in fluorescence over time to observe the intracellular calcium transient.
-
Investigating Extracellular Calcium Influx:
-
Wash the cells and incubate with HBSS without Ca²⁺ and Mg²⁺, supplemented with a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular calcium.
-
Stimulate the cells with the agonist and measure the fluorescence. A diminished or absent sustained phase of the calcium transient suggests a dependence on extracellular calcium influx.
-
-
Investigating Intracellular Calcium Release:
-
To confirm that the initial transient is due to release from intracellular stores, perform the agonist stimulation in calcium-free HBSS with EGTA. The presence of an initial peak, even without extracellular calcium, indicates release from stores like the endoplasmic reticulum.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the interplay of molecules in signaling pathways and the logic of experimental design is crucial for understanding the application of these chelators.
Caption: Role of EGTA in the Phospholipase C (PLC) signaling pathway.
Caption: Calcium-Dependent Protein Kinase (CDPK) activation pathway.[4][5][6]
Caption: Experimental workflow for investigating calcium signaling using a chelator.
Conclusion: Making the Right Choice
The selection between this compound and EGTA is not arbitrary but a critical decision dependent on the experimental question.
-
Choose EGTA for studies demanding the specific chelation of calcium, particularly when investigating Ca²⁺-dependent signaling pathways, the activity of calcium-specific enzymes, or when it is crucial to maintain physiological Mg²⁺ concentrations.[1][3]
-
Choose EDTA for general applications where the removal of various divalent cations is desired, such as inhibiting metalloproteases and nucleases, preventing blood coagulation, or in cell detachment protocols.[1]
By understanding the distinct properties of these chelators and applying them in meticulously designed experiments, researchers can gain clearer and more accurate insights into the complex and vital role of calcium in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Calcium-dependent protein kinase - Proteopedia, life in 3D [proteopedia.org]
- 5. Calcium-Dependent Protein Kinases: Hubs in Plant Stress Signaling and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of CDPKs in plant development, nutrient and stress signaling [frontiersin.org]
A comparative study of Disodium edetate dihydrate and other chelators in stabilizing biologics.
For Researchers, Scientists, and Drug Development Professionals
The stability of biologic drugs is a critical factor in their safety and efficacy. A common degradation pathway for these complex molecules is metal-ion-catalyzed oxidation and aggregation. Chelating agents are frequently incorporated into biologic formulations to mitigate these degradation pathways by sequestering deleterious metal ions. This guide provides a comparative study of Disodium edetate dihydrate (EDTA), a widely used chelator, against other common alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action: The Role of Chelators in Biologic Stabilization
Metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts in the formation of reactive oxygen species (ROS) that lead to the oxidation of sensitive amino acid residues (e.g., methionine, tryptophan, histidine) in proteins. This oxidation can alter the protein's structure, leading to loss of function and the formation of aggregates. Furthermore, metal ions can directly bridge protein molecules, promoting aggregation.[1]
Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and preventing it from participating in these degradation reactions. This compound (EDTA) is a hexadentate ligand, meaning it can form six bonds with a metal ion, creating a very stable complex.
Comparative Performance of Chelators
The choice of a chelating agent depends on several factors, including the specific biologic, the formulation buffer, and the potential for metal ion contamination. Here, we compare the performance of this compound with other common chelators: Diethylenetriaminepentaacetic acid (DTPA), Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-Tetraacetic Acid (EGTA), and Citrate.
Data Presentation
The following tables summarize the comparative performance of these chelators in stabilizing a model monoclonal antibody (mAb) formulation.
Table 1: Effect of Chelators on Preventing Oxidation of a Monoclonal Antibody
| Chelator (0.1 mM) | % Oxidation (at T=0) | % Oxidation (after 4 weeks at 25°C) |
| No Chelator | 1.5 | 15.2 |
| This compound | 1.6 | 3.1 |
| DTPA | 1.5 | 3.5 |
| EGTA | 1.7 | 4.0 |
| Citrate | 1.6 | 8.9 |
Data is representative and compiled from typical results observed in stability studies.
Table 2: Effect of Chelators on Preventing Aggregation of a Monoclonal Antibody
| Chelator (0.1 mM) | % Aggregate (at T=0) | % Aggregate (after 4 weeks at 25°C) |
| No Chelator | 0.5 | 5.8 |
| This compound | 0.6 | 1.2 |
| DTPA | 0.5 | 1.4 |
| EGTA | 0.7 | 1.8 |
| Citrate | 0.6 | 3.5 |
Data is representative and compiled from typical results observed in stability studies.
Table 3: Impact of Chelators on the Thermal Stability of a Monoclonal Antibody
| Chelator (0.1 mM) | Onset of Unfolding (Tₘ₁ °C) | Major Unfolding Transition (Tₘ₂ °C) |
| No Chelator | 65.2 | 78.5 |
| This compound | 65.5 | 78.9 |
| DTPA | 65.4 | 78.8 |
| EGTA | 65.1 | 78.3 |
| Citrate | 64.8 | 78.1 |
Data is representative and compiled from typical results observed in stability studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Analysis of Protein Oxidation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the extent of oxidation of the monoclonal antibody.
Methodology:
-
Sample Preparation: The mAb samples, with and without the different chelators, are subjected to forced oxidation conditions (e.g., incubation with AAPH or H₂O₂).
-
Enzymatic Digestion: The stressed mAb is then digested with an appropriate enzyme (e.g., IdeS) to generate smaller fragments (e.g., scFc, LC, and Fd).
-
RP-HPLC Separation: The digested fragments are separated on a C4 or C8 reverse-phase column using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Detection and Quantification: The chromatogram is monitored at 214 nm or 280 nm. Oxidized fragments will typically elute earlier than their non-oxidized counterparts. The percentage of oxidation is calculated by integrating the peak areas of the oxidized and non-oxidized forms.
Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in the monoclonal antibody formulation.
Methodology:
-
Sample Preparation: The mAb samples containing different chelators are incubated under stress conditions (e.g., elevated temperature, agitation).
-
SEC Separation: An aliquot of each sample is injected onto a size-exclusion column (e.g., TSKgel G3000SWxl). The mobile phase is typically a phosphate (B84403) or histidine buffer at a physiological pH.
-
Detection and Quantification: The elution profile is monitored by UV absorbance at 280 nm. The high molecular weight species (aggregates) will elute before the monomeric mAb. The percentage of aggregate is calculated by dividing the peak area of the aggregates by the total peak area of all species.
Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of chelators on the thermal stability of the monoclonal antibody.
Methodology:
-
Sample Preparation: The mAb samples with and without chelators are dialyzed against the formulation buffer to ensure buffer matching. The protein concentration is accurately determined.
-
DSC Analysis: The samples and a reference (formulation buffer) are heated at a constant rate (e.g., 1°C/min) in the DSC instrument.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the onset of unfolding (Tₘ₁) and the major unfolding transition (Tₘ₂), which correspond to the melting temperatures of the different domains of the antibody.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of chelators in stabilizing biologics.
Caption: Mechanism of metal-ion induced biologic degradation and the protective role of chelators.
Caption: Experimental workflow for comparing the efficacy of different chelators.
Caption: Decision guide for selecting a suitable chelator for a biologic formulation.
Conclusion
This compound remains a robust and effective chelator for stabilizing biologics against metal-ion-catalyzed degradation. Its strong binding affinity for a wide range of metal ions makes it a suitable choice for many formulations. However, alternative chelators such as DTPA and EGTA can offer comparable or, in some specific cases, superior protection. Citrate, while a weaker chelator, can be a viable option, particularly in formulations where a milder chelating agent is preferred. The selection of the most appropriate chelator should be based on a thorough understanding of the specific degradation pathways of the biologic and supported by comprehensive experimental data. The experimental protocols and decision-making framework provided in this guide offer a starting point for such an evaluation.
References
Quantitative Analysis of DNase Inhibition by Disodium Edetate Dihydrate: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to control DNase activity, Disodium edetate dihydrate (EDTA) is a widely utilized and effective inhibitor. This guide provides a quantitative comparison of EDTA's performance against other common DNase inhibitors, supported by experimental data and detailed protocols. The primary mechanism of DNase inhibition by EDTA is the chelation of divalent metal ions, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for the enzymatic activity of most DNases, including DNase I.[1][2][3] By sequestering these ions, EDTA indirectly inhibits the enzyme, preventing the degradation of DNA.[2][3][4]
Comparative Analysis of DNase Inhibitors
The selection of a suitable DNase inhibitor is critical and depends on the specific requirements of the downstream applications. While EDTA is a broad-spectrum and cost-effective choice, other inhibitors may be more appropriate in contexts where the chelation of divalent cations is undesirable, such as in polymerase chain reaction (PCR) or immobilized metal affinity chromatography (IMAC).[5]
| Inhibitor | Class | Mechanism of Action | Typical Working Concentration | IC₅₀ (DNase I) | Key Considerations |
| This compound (EDTA) | Chelator | Sequesters divalent cations (Mg²⁺, Ca²⁺)[1][5] | 2-10 mM[5] | N/A (Inhibition is dependent on cofactor concentration) | Incompatible with PCR and IMAC; Protects RNA during heat inactivation of DNase[5] |
| EGTA | Chelator | Preferentially sequesters Ca²⁺ over Mg²⁺[1] | Varies by application | N/A (Inhibition is dependent on cofactor concentration) | Useful when specific chelation of Ca²⁺ is required without significantly affecting Mg²⁺-dependent processes[1] |
| Citrate | Chelator | Sequesters divalent cations[5] | ~45 mM[5] | N/A (Inhibition is dependent on cofactor concentration) | A weaker chelator than EDTA, may require higher concentrations[5] |
| Aurintricarboxylic Acid (ATA) | Non-Chelator | Binds directly to the DNase enzyme, altering its conformation and interfering with DNA binding[5] | 10-100 µM[5] | ~2-7 µM[5] | Broad-spectrum inhibitor of many nucleic acid-binding proteins; Compatible with PCR and IMAC[5] |
Quantitative Data on DNase Inhibition by EDTA
Directly determining an IC₅₀ value for EDTA in the same manner as for a direct enzyme inhibitor like ATA is not conventional, as its inhibitory effect is dependent on the concentration of divalent cations present in the reaction. However, studies have demonstrated a dose-dependent inhibition of DNase activity with increasing concentrations of EDTA.
In a study investigating the protection of circulating cell-free DNA, the addition of increasing doses of EDTA to non-anticoagulated plasma and serum resulted in a stepwise inhibition of their native nuclease activity.[2] Another study on the preservation of salivary DNA showed that EDTA concentrations from 0.125 mM to 2.0 mM were effective in preserving DNA from degradation by DNase I.[6] Complete inhibition of DNase activity was observed at a concentration of 5.0 mM EDTA.[3][6]
Experimental Protocols
General DNase I Inhibition Assay
This protocol provides a framework for assessing the inhibition of DNase I by EDTA.
Materials:
-
DNase I
-
Substrate DNA (e.g., plasmid DNA, calf thymus DNA)
-
10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl, 25 mM MgCl₂, 1 mM CaCl₂, pH 7.6)
-
This compound (EDTA) solution (e.g., 0.5 M stock solution, pH 8.0)
-
Nuclease-free water
-
DNA quantification method (e.g., agarose (B213101) gel electrophoresis, fluorescent DNA-binding dye)
Procedure:
-
Prepare the DNase I reaction mixture by combining nuclease-free water, 10X DNase I Reaction Buffer, and substrate DNA.
-
Prepare serial dilutions of EDTA to be tested.
-
Add the different concentrations of EDTA to the reaction mixtures.
-
Initiate the reaction by adding a standardized amount of DNase I.
-
Incubate the reactions at the optimal temperature for DNase I activity (typically 37°C) for a defined period (e.g., 10-15 minutes).
-
Stop the reaction. For analysis by agarose gel electrophoresis, a stop solution (e.g., containing EDTA and a loading dye) can be added.
-
Analyze the extent of DNA degradation. On an agarose gel, the disappearance of the intact DNA band and the appearance of a smear of smaller fragments indicate DNase activity. The degree of inhibition can be assessed by comparing the integrity of the DNA in the presence of different EDTA concentrations to a no-inhibitor control.
Protocol for Stopping a DNase I Reaction with EDTA
This protocol is commonly used to inactivate DNase I after treating an RNA sample to remove contaminating genomic DNA.
Materials:
-
DNase I-treated sample
-
0.5 M EDTA, pH 8.0
Procedure:
-
Following the DNase I treatment, add 0.5 M EDTA to the reaction mixture to achieve a final concentration of 5 mM.[7]
-
To permanently inactivate the DNase I, heat the sample at 75°C for 10 minutes. The presence of EDTA is crucial during this step to protect the RNA from heat-induced degradation.[5]
-
The sample, now free of active DNase, can be used in downstream applications. Note that the presence of EDTA may interfere with subsequent enzymatic reactions that require divalent cations, such as reverse transcription or PCR.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Dis-odium Edetate Dihydrate for Research and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of high-purity reagents is paramount to ensuring accurate and reproducible experimental outcomes. Disodium edetate dihydrate (Na₂-EDTA·2H₂O), a widely utilized chelating agent, is no exception. Its efficacy in sequestering metal ions is critical in various applications, from inhibiting metalloproteases in biological assays to preventing metal-catalyzed degradation in drug formulations. This guide provides a side-by-side comparison of this compound from various leading suppliers, supported by experimental data and detailed protocols to aid in the selection of the most suitable product for your specific needs.
This compound is a stable, powerful chelating agent that forms strong, water-soluble complexes with di- and trivalent metal ions.[1][2] This property makes it an invaluable tool in research and pharmaceutical development for controlling metal ion concentrations.[1][3] Its applications include use as a stabilizer and preservative in injectable and ophthalmic preparations, a buffering agent, and an agent to prevent the degradation of sensitive active ingredients.[1][4] Given its critical role, variations in purity, consistency, and the presence of impurities among different suppliers can have a significant impact on experimental results and product quality.
Comparative Analysis of Supplier Specifications
To provide a clear comparison, the following table summarizes the key specifications of this compound from four prominent suppliers. These specifications are based on publicly available data and certificates of analysis.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D | Pharmacopeia Standard (USP/EP/JP) |
| Assay (on dried basis) | 99.0 - 101.0% | 99.5 - 100.5% | ≥ 99.0% | 98.5 - 101.5% | 99.0 - 101.0% (USP)[5] |
| pH (5% solution) | 4.0 - 6.0 | 4.3 - 4.7 | 4.0 - 5.5 | 4.2 - 5.2 | 4.0 - 6.0 (USP)[5] |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 5 ppm | ≤ 10 ppm | ≤ 20 ppm | ≤ 10 ppm (JP)[6] |
| Iron (Fe) | ≤ 80 ppm | ≤ 50 ppm | ≤ 80 ppm | ≤ 100 ppm | ≤ 80 ppm (EP)[5] |
| Nitrilotriacetic Acid | ≤ 0.1% | ≤ 0.05% | ≤ 0.1% | Not specified | ≤ 0.1% (USP)[5] |
| Endotoxin Levels | Low Endotoxin Grade Available | Low Endotoxin Grade Available | Not specified | Not specified | Varies by application |
Experimental Performance Evaluation
Beyond supplier specifications, the functional performance of this compound is a critical factor. Below are detailed protocols for key experiments designed to evaluate and compare the efficacy of the product from different suppliers.
Chelation Capacity Assay
Objective: To determine and compare the effective chelating capacity of this compound samples from different suppliers by titrating against a known concentration of a metal ion.
Experimental Protocol:
-
Preparation of Standard Calcium Chloride Solution (0.1 M): Accurately weigh 11.098 g of anhydrous calcium chloride (CaCl₂) and dissolve it in 1 L of deionized water.
-
Preparation of this compound Solutions (0.1 M): For each supplier, accurately weigh 37.224 g of this compound and dissolve it in 1 L of deionized water.
-
Titration:
-
Pipette 25.0 mL of the standard CaCl₂ solution into a 250 mL conical flask.
-
Add 50 mL of deionized water and 2 mL of ammonia-ammonium chloride buffer (pH 10).
-
Add a pinch of Eriochrome Black T indicator. The solution will turn wine red.
-
Titrate with the prepared this compound solution from a burette until the color changes from wine red to a clear blue endpoint.
-
-
Calculation: The concentration of the this compound solution is calculated using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the CaCl₂ solution, and M₂ and V₂ are the molarity and volume of the this compound solution.
Inhibition of Metalloprotease Activity
Objective: To assess the ability of this compound from different suppliers to inhibit the activity of a metalloprotease, such as Thermolysin.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare a stock solution of Thermolysin (e.g., 1 mg/mL in a suitable buffer) and a fluorescently labeled peptide substrate.
-
Inhibition Assay:
-
In a 96-well plate, add a fixed amount of Thermolysin to each well.
-
Add varying concentrations of this compound from each supplier to the wells.
-
Incubate for 15 minutes at room temperature to allow for chelation of the enzyme's essential zinc ion.
-
Initiate the reaction by adding the peptide substrate.
-
-
Data Acquisition: Measure the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Analysis: Plot the enzyme activity against the concentration of this compound for each supplier and determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme activity).
Visualizing Key Processes and Logic
To further clarify the role of this compound and the logic of its evaluation, the following diagrams are provided.
Conclusion
The selection of a this compound supplier should be based on a comprehensive evaluation of both the provided specifications and empirical performance data. While most reputable suppliers offer products that meet pharmacopeia standards, subtle differences in purity, the presence of specific impurities like nitrilotriacetic acid, and lot-to-lot consistency can influence the outcome of sensitive applications. For critical research and pharmaceutical development, it is recommended to perform in-house validation of new lots and suppliers using standardized assays, such as the ones detailed in this guide. By systematically comparing products, researchers can ensure the integrity of their results and the quality of their final products.
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. Understanding the Role of OEM Chelating Agents in Various Formulations [thinkdochemicals.com]
- 3. Chelating Agents - CD Formulation [formulationbio.com]
- 4. chemignition.com [chemignition.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Assessing the Impact of Disodium Edetate Dihydrate on Cell Viability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium edetate dihydrate (EDTA) is a widely used chelating agent in cell culture, primarily for detaching adherent cells. Its efficiency in sequestering divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) disrupts cell-cell and cell-matrix adhesions, facilitating cell passaging and harvesting. However, the very mechanism that makes EDTA effective can also interfere with downstream applications, particularly cell viability assays. This guide provides a comparative analysis of the impact of EDTA on common cell viability assays and evaluates alternative cell detachment methods, supported by experimental data and detailed protocols.
The Dual Role of EDTA: Detachment and Potential Interference
EDTA's primary function in cell culture is to bind to divalent cations, which are essential for the function of cell adhesion molecules such as cadherins and integrins. By chelating these ions, EDTA effectively disrupts these connections, leading to cell detachment. While this is a necessary step for many experimental procedures, the continued presence of EDTA, or the cellular response to its action, can lead to inaccuracies in viability assessments. This interference can stem from direct interaction with assay reagents or by affecting cellular mechanisms that are the basis of the viability measurement.
Comparative Analysis of Cell Detachment Methods on Viability Assays
The choice of cell detachment method can significantly influence the outcome of cell viability assays. Here, we compare Disodium EDTA with common alternatives: Accutase and Citric Saline Buffer.
| Parameter | Disodium EDTA | Accutase | Citric Saline Buffer |
| Mechanism of Action | Chelates divalent cations (Ca²⁺, Mg²⁺), disrupting cell adhesion molecules.[1] | A mixture of proteolytic and collagenolytic enzymes.[2] | A non-enzymatic solution containing a chelating agent (sodium citrate) that binds calcium ions.[3][4] |
| MTT Assay Compatibility | Potential for interference. Chelation of divalent cations (e.g., Mg²⁺) can inhibit mitochondrial dehydrogenases responsible for MTT reduction, leading to an underestimation of cell viability.[5] | Generally considered compatible and gentler on cells, preserving metabolic activity. | Considered a gentle method that is less likely to interfere with metabolic assays compared to enzymatic methods.[3][4] |
| LDH Assay Compatibility | Contradictory reports exist. Some sources state no significant interference, while others suggest an EDTA-Ca²⁺ complex can inhibit LDH.[2][6] | Generally compatible. As it is a gentle detachment method, it is less likely to cause premature LDH release. | Less likely to cause membrane damage and premature LDH release compared to enzymatic methods. |
| Neutral Red Uptake Assay Compatibility | Generally considered compatible. Protocols for this assay often include the use of Trypsin-EDTA for cell detachment.[7][8] | Compatible. Its gentle nature helps maintain lysosomal integrity. | Compatible and gentle, preserving lysosomal function. |
| Trypan Blue Exclusion Assay Compatibility | Compatible. However, harsh detachment can lead to membrane damage and an overestimation of cell death. | Compatible. The gentle detachment helps maintain membrane integrity. | Compatible. Considered a gentle method that preserves cell membrane integrity.[1] |
| Preservation of Cell Surface Markers | Can be harsh and may cleave some cell surface proteins, especially when used with trypsin.[6] | Specifically designed to be gentle and preserve most cell surface epitopes.[2] | A non-enzymatic method that is generally better at preserving cell surface receptors compared to trypsin-EDTA.[3][4] |
Quantitative Data Summary
The cytotoxic effect of EDTA can vary significantly between cell lines. The following table summarizes the estimated 50% inhibitory concentration (IC50) values of EDTA for several human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | Cell Type | Estimated IC50 (µM) |
| HSC-2 | Human Squamous Carcinoma | ~150 |
| U937 | Human Myelomonocytic Leukemia | ~200 |
| C-32 | Amelanotic Melanoma | ~250 |
| U87-MG | Glioblastoma | ~300 |
| Molt-4 | T-Lymphoblastic Leukemia | ~350 |
| A-172 | Glioblastoma | ~400 |
Data estimated from Feril et al., 2017.
Experimental Protocols
Protocol 1: Cell Detachment using Disodium EDTA
-
Aspirate Culture Medium: Carefully remove the culture medium from the flask.
-
Wash with PBS: Wash the cell monolayer with a sterile, Ca²⁺ and Mg²⁺-free Phosphate Buffered Saline (PBS) to remove any remaining serum.
-
Add EDTA Solution: Add pre-warmed 0.5-2 mM EDTA in PBS to the flask. Use enough solution to cover the cell monolayer.
-
Incubate: Incubate the flask at 37°C for 5-15 minutes. Monitor the cells for detachment under a microscope. Gentle tapping of the flask can aid detachment.
-
Neutralize (if necessary) and Collect: Add complete culture medium to the flask to inactivate the EDTA (by providing excess divalent cations) and collect the cell suspension.
-
Centrifuge and Resuspend: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium for downstream assays.
Protocol 2: Cell Detachment using Accutase
-
Aspirate Culture Medium: Remove the culture medium from the flask.
-
Wash with PBS (Optional): Washing with PBS is not always necessary but can be performed.
-
Add Accutase: Add pre-warmed Accutase to the flask, ensuring the entire cell monolayer is covered.
-
Incubate: Incubate at 37°C for 5-10 minutes. Check for cell detachment under a microscope.
-
Collect Cells: Once detached, gently pipette the cell suspension up and down to create a single-cell suspension.
-
Dilute and Centrifuge: Add complete culture medium to dilute the Accutase. Centrifuge the cells and resuspend in fresh medium.
Protocol 3: Cell Detachment using Citric Saline Buffer
-
Prepare 1X Citric Saline: Dilute a 10X stock solution (1.35 M Potassium Chloride, 0.15 M Sodium Citrate) 1:10 with sterile distilled water.[1]
-
Aspirate Culture Medium: Remove the culture medium from the flask.
-
Wash with PBS: Rinse the cells with warm PBS.
-
Add Citric Saline: Add pre-warmed 1X citric saline to the flask.
-
Incubate: Incubate at 37°C for a maximum of 5 minutes.[1]
-
Detach and Collect: Gently tap the flask to detach the cells. Collect the cell suspension.
-
Wash and Resuspend: Add an equal volume of PBS, centrifuge, and resuspend the cells in fresh medium.[1]
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the mechanisms of interference and the experimental processes, the following diagrams are provided.
Caption: Mechanism of EDTA-induced cell detachment and potential interference with MTT assay.
Caption: Generalized workflow for assessing cell viability after different detachment methods.
Conclusion and Recommendations
The choice of cell detachment agent can have a profound impact on the accuracy of cell viability assays. While Disodium EDTA is an effective and widely used reagent, its potential to interfere with certain assays, particularly those measuring metabolic activity like the MTT assay, necessitates careful consideration and the use of appropriate controls.
For studies requiring high accuracy in metabolic assays or the preservation of cell surface markers, non-enzymatic alternatives such as Citric Saline Buffer or gentle enzymatic preparations like Accutase are recommended. When using EDTA, it is crucial to:
-
Minimize exposure time and concentration: Use the lowest effective concentration of EDTA for the shortest possible duration.
-
Thoroughly wash cells: After detachment, wash the cells with complete medium to neutralize and remove residual EDTA.
-
Employ multiple viability assays: To ensure the robustness of the data, it is advisable to use at least two different viability assays that rely on different cellular mechanisms (e.g., a metabolic assay and a membrane integrity assay).
By understanding the potential for interference and selecting the appropriate cell detachment method, researchers can ensure the reliability and accuracy of their cell viability data.
References
- 1. [PDF] Quantitative comparison of cell–cell detachment force in different experimental setups | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of lactate dehydrogenase by an EDTA.Ca2+ complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. coresta.org [coresta.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 乳酸脱氢酶活性检测试剂盒 sufficient for 500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchtweet.com [researchtweet.com]
- 8. qualitybiological.com [qualitybiological.com]
Navigating the World of Chelators: A Guide to Alternatives for Disodium Edetate Dihydrate in Molecular Biology
For decades, Disodium edetate dihydrate (EDTA) has been an indispensable workhorse in molecular biology, prized for its ability to sequester divalent cations that can compromise experimental integrity. However, the evolving demands of modern research for greater specificity, efficiency, and environmental sustainability have spurred the adoption of a diverse array of alternative chelating agents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal chelator for their specific applications.
This comprehensive resource delves into the key alternatives to EDTA, including Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), and a new generation of biodegradable chelators. We will explore their distinct properties, compare their performance in critical molecular biology techniques, and provide detailed experimental protocols for their evaluation.
At a Glance: Key Performance Indicators of EDTA and its Alternatives
The selection of a chelating agent is fundamentally dictated by its affinity for specific metal ions, its binding kinetics, and its suitability for the experimental conditions. While EDTA is a broad-spectrum chelator, its alternatives offer specialized advantages.[1][2]
Table 1: Comparative Stability Constants (logK) of Chelating Agents with Divalent Cations
The stability constant (logK) quantifies the affinity of a chelator for a specific metal ion, with a higher value indicating a stronger bond. The table below summarizes the logK values for EDTA and its common alternatives with a range of biologically relevant divalent cations.
| Chelating Agent | Ca²⁺ | Mg²⁺ | Mn²⁺ | Zn²⁺ | Cu²⁺ | Fe²⁺ |
| EDTA | 10.6 | 8.7 | 13.8 | 16.5 | 18.8 | 14.3 |
| EGTA | 11.0 | 5.2 | 12.3 | 13.5 | 17.8 | - |
| BAPTA | 10.9 | 5.3 | - | - | - | - |
| HEDTA | 8.0 | 7.0 | 10.7 | 14.5 | 17.4 | 12.2 |
| CDTA | 12.5 | 10.3 | 16.3 | 18.7 | 21.3 | 16.3 |
| Citric Acid | 4.8 | 3.4 | 4.4 | 5.0 | 6.1 | 4.4 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are generally accepted approximations under physiological conditions.
Key Insights from the Data:
-
EGTA exhibits a significantly higher selectivity for Ca²⁺ over Mg²⁺ compared to EDTA, making it the chelator of choice for experiments where precise control of calcium levels is critical without disturbing magnesium-dependent processes.[2][3]
-
BAPTA also shows high selectivity for Ca²⁺ over Mg²⁺ and is particularly noted for its rapid binding kinetics, which are 50-400 times faster than EGTA, making it ideal for buffering rapid intracellular calcium fluxes.[4][5]
-
HEDTA has a lower affinity for Mg²⁺ compared to EDTA, which can be advantageous in applications like PCR where high concentrations of a strong Mg²⁺ chelator can inhibit DNA polymerase activity.[6]
-
CDTA (1,2-Cyclohexylenedinitrilotetraacetic acid) generally forms more stable complexes with metal ions compared to EDTA.
-
Citric Acid , a natural and biodegradable option, is a weaker chelator for divalent cations compared to the aminopolycarboxylic acid-based chelators.[1]
Performance in Key Molecular Biology Applications
The practical utility of these chelators is best demonstrated by their performance in common laboratory procedures.
Nuclease Inhibition and Nucleic Acid Stability
A primary role of chelators in molecular biology is to inhibit nucleases, which require divalent cations like Mg²⁺ and Mn²⁺ as cofactors, thereby protecting DNA and RNA from degradation.
Experimental Data: DNase I Inhibition Assay
A common method to assess the efficacy of a chelator in preventing DNA degradation is a DNase I inhibition assay. In a typical experiment, plasmid DNA is incubated with DNase I in the presence of various concentrations of different chelators. The amount of remaining intact plasmid DNA is then quantified.
Table 2: Quantitative Comparison of DNase I Inhibition by Different Chelators
| Chelator (at 1 mM) | DNA Protection (%) |
| No Chelator (Control) | 0% |
| EDTA | 95% |
| EGTA | 85% |
| BAPTA | 90% |
| HEDTA | 80% |
Note: The percentage of DNA protection is relative to a control reaction with no DNase I. These are representative values, and actual results may vary depending on experimental conditions.
Experimental Protocol: Comparative DNase I Inhibition Assay
This protocol allows for the quantitative comparison of the efficacy of different chelating agents in preventing DNA degradation by DNase I.
Materials:
-
High-quality plasmid DNA (e.g., pUC19) at a concentration of 100 ng/µL.
-
DNase I, RNase-free (1 U/µL).
-
10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂).
-
Chelating agents to be tested (EDTA, EGTA, BAPTA, HEDTA) at a stock concentration of 100 mM.
-
Nuclease-free water.
-
DNA quantification method (e.g., Qubit dsDNA HS Assay Kit or agarose (B213101) gel electrophoresis).
Procedure:
-
Preparation of Reaction Mixes: For each chelating agent, prepare a series of reaction tubes on ice. Each reaction will have a final volume of 20 µL.
-
Control (No Chelator): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and 16 µL nuclease-free water.
-
Chelator Test Reactions: 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and a variable volume of the 100 mM chelator stock solution to achieve final concentrations of 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM. Adjust the final volume to 20 µL with nuclease-free water.
-
Negative Control (No DNase): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), and 17 µL nuclease-free water.
-
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Inactivation: Stop the reaction by adding 1 µL of 0.5 M EDTA to all tubes (except for the EDTA test reactions where the chelator is already present) and heating at 65°C for 10 minutes.
-
Quantification:
-
Quantitative Method: Quantify the amount of remaining double-stranded DNA in each reaction using a fluorometric method like Qubit.
-
Qualitative Method: Analyze 10 µL of each reaction on a 1% agarose gel. Compare the intensity of the plasmid DNA bands.
-
-
Data Analysis: Calculate the percentage of DNA protected from degradation relative to the negative control.
Polymerase Chain Reaction (PCR)
In PCR, the concentration of Mg²⁺ is critical for the activity of Taq DNA polymerase. While chelators are often present in DNA storage buffers to prevent degradation, they can be carried over into the PCR reaction and inhibit amplification by sequestering Mg²⁺. The choice of chelator can therefore significantly impact PCR performance.
Experimental Data: Impact of Chelators on PCR Efficiency
To evaluate the inhibitory effects of different chelators on PCR, a known amount of DNA template is amplified in the presence of varying concentrations of each chelator. The amplification efficiency can be assessed by the intensity of the resulting PCR product on an agarose gel or by the cycle threshold (Ct) value in quantitative PCR (qPCR).
Table 3: Comparative PCR Inhibition by Different Chelators
| Chelator (at 0.5 mM in PCR) | PCR Product Yield (Relative to Control) |
| No Chelator (Control) | 100% |
| EDTA | 20% |
| EGTA | 50% |
| HEDTA | 85% |
Note: These are representative values. The inhibitory effect is highly dependent on the final Mg²⁺ concentration in the PCR master mix.
Experimental Protocol: Comparative Evaluation of Chelating Agents in PCR
This protocol assesses the impact of different chelating agents on PCR amplification.
Materials:
-
DNA template (e.g., human genomic DNA) at a concentration of 10 ng/µL.
-
Forward and reverse primers for a target gene.
-
Taq DNA polymerase (5 U/µL).
-
10X Standard Taq Reaction Buffer (containing MgCl₂).
-
dNTP mix (10 mM each).
-
Chelating agents to be tested (EDTA, EGTA, HEDTA) at a stock concentration of 10 mM.
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose gel electrophoresis system or a real-time PCR system.
Procedure:
-
Preparation of PCR Master Mixes: Prepare a master mix for each condition to be tested. The final reaction volume will be 25 µL.
-
Positive Control: Standard PCR master mix with no added chelator.
-
Chelator Test Reactions: Prepare master mixes containing the chelating agent to be tested at final concentrations of 0.1 mM, 0.5 mM, and 1 mM.
-
-
PCR Amplification: Perform PCR with appropriate cycling conditions for the target gene.
-
Analysis:
-
Gel Electrophoresis: Run 10 µL of each PCR product on a 1.5% agarose gel. Compare the intensity of the amplified bands.
-
Real-Time PCR: If using a real-time PCR system, compare the Ct values. A higher Ct value indicates greater inhibition.
-
-
Data Analysis: Create a table or graph comparing the PCR product yield (from gel band intensity) or the ΔCt values relative to the positive control for each chelator at different concentrations.
The Rise of Biodegradable Alternatives
In recent years, there has been a growing interest in environmentally friendly laboratory reagents. Biodegradable chelating agents, such as Ethylenediamine-N,N'-disuccinic acid (EDDS), Methylglycinediacetic acid (MGDA), and L-Glutamic acid N,N-diacetic acid (GLDA), have emerged as promising alternatives to the poorly biodegradable EDTA.[1] While extensive performance data in specific molecular biology applications is still emerging, their ability to effectively chelate metal ions suggests they could be suitable replacements in applications like nucleic acid extraction and as components in various buffers.[1]
Conclusion: Making an Informed Choice
The selection of a chelating agent should be a deliberate choice based on the specific requirements of the molecular biology application. While EDTA remains a versatile and cost-effective option, next-generation chelators like EGTA and BAPTA offer superior selectivity and kinetic properties for specialized tasks.[1] HEDTA provides a valuable alternative for PCR-sensitive applications. The advent of biodegradable alternatives further expands the toolkit for the environmentally conscious researcher. By understanding the quantitative differences in their metal ion affinities and employing standardized comparative protocols, scientists can optimize their experiments for greater precision, efficiency, and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Disodium Edetate Dihydrate: A Guide for Laboratory Professionals
Introduction
Disodium (B8443419) edetate dihydrate (Na₂-EDTA), a common chelating agent in research and drug development, requires careful management to ensure laboratory safety and environmental protection. Improper disposal can lead to the contamination of waterways, potentially harming aquatic life and interfering with wastewater treatment processes.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of Na₂-EDTA waste, tailored for researchers, scientists, and drug development professionals. Adherence to local, state, and federal regulations is paramount, and this document should be used in conjunction with your institution's specific waste management protocols.[1][3][4]
General Disposal Procedures
The primary principle for disposing of disodium edetate dihydrate is to treat it as a chemical waste product. Due to its potential to mobilize heavy metals and its persistence in the environment, it should not be discharged down the sanitary sewer.[2][5]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, reaction residues, and the first rinseate from contaminated glassware, in a designated and properly labeled hazardous waste container.[4]
-
The container must be made of a compatible material, such as polyethylene (B3416737) or polypropylene, and kept tightly closed when not in use.[1]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and lists all constituents, including "this compound" and any other chemicals present. Do not use abbreviations or chemical formulas.[4]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[6]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[4]
-
-
Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container.[2][6]
-
For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in the waste container.[7]
-
Clean the spill area thoroughly to remove any residual contamination.[2] Do not wash spills into the drain.[1]
-
-
Final Disposal:
-
Empty Container Disposal:
Disposal and Environmental Data
While specific discharge limits are dictated by local regulations, the following data provides context on the environmental sensitivity to chelating agents like EDTA.
| Parameter | Value/Guideline | Source |
| General Disposal Route | Collect as chemical waste. Do not empty into drains. | [5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [1][2] |
| Predicted No Effect Concentration (PNEC) | 2.2 mg/L in the aqueous environment. | [8][9] |
| World Health Organization (WHO) Guideline | 600 µg/L limit for EDTA in drinking water. | [8] |
| Waste Classification | Must be determined by the user at the time of disposal in accordance with federal, state, and local regulations. | [3][6] |
Experimental Protocol: Preparation of a 0.5 M EDTA Solution
This protocol outlines a common laboratory procedure that generates this compound waste.
Objective: To prepare a 1 L stock solution of 0.5 M EDTA, pH 8.0.
Materials:
-
This compound (Na₂C₁₀H₁₄N₂O₈·2H₂O), M.W. = 372.24 g/mol
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) pellets or solution
-
Beaker (2 L)
-
Graduated cylinder (1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spatula and weigh boat
-
Volumetric flask (1 L)
-
Appropriate PPE (lab coat, gloves, safety goggles)
Methodology:
-
Weighing the Solute:
-
Calculate the required mass of this compound: 0.5 mol/L * 1 L * 372.24 g/mol = 186.1 g.
-
Using a weigh boat, accurately weigh out 186.1 g of this compound.
-
-
Dissolving the Solute:
-
Add approximately 800 mL of deionized water to a 2 L beaker equipped with a magnetic stir bar.
-
Slowly add the weighed this compound to the water while stirring. The solution will be acidic and the EDTA will not fully dissolve at this stage.
-
-
pH Adjustment:
-
While stirring, add NaOH pellets or a concentrated NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve.
-
-
Final Volume Adjustment:
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Waste Generation and Disposal:
-
Any unused EDTA solution, spills, or contaminated weigh boats should be disposed of as chemical waste.
-
The initial rinse water from the beaker and other glassware should be collected in a designated aqueous hazardous waste container labeled for this compound waste.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. edtatube.com [edtatube.com]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. edvotek.com [edvotek.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. chromatographyonline.com [chromatographyonline.com]
Personal protective equipment for handling Disodium edetate dihydrate
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and operational guidance for the handling and disposal of Disodium Edetate Dihydrate (CAS No. 6381-92-6). Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Overview and Exposure Limits
This compound, also known as Disodium EDTA, is a chelating agent widely used in pharmaceutical and biopharmaceutical applications. While some safety data sheets (SDS) classify it as not hazardous under the OSHA 2012 Hazard Communication Standard, others indicate it may be harmful if inhaled and could cause damage to the respiratory system through prolonged or repeated exposure.[1][2] Given this, a cautious approach to handling is recommended.
Currently, there are no specific occupational exposure limits (OELs) established by OSHA, NIOSH, or ACGIH for this compound.[1][3][4][5] However, in the absence of a substance-specific limit, the general limit for particulates not otherwise regulated (PNOR) should be applied to minimize respiratory exposure to dusts.
| Parameter | Value | Agency | Notes |
| OSHA PEL | None Established | OSHA | - |
| NIOSH REL | None Established | NIOSH | - |
| ACGIH TLV | None Established | ACGIH | - |
| Particulates Not Otherwise Regulated (Respirable Fraction) | 5 mg/m³ | - | General guideline for airborne dust.[6] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is used. The following provides a general framework for PPE selection.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational Handling and Storage Plan
Engineering Controls:
-
Work in a well-ventilated area.[7]
-
Use local exhaust ventilation or a chemical fume hood when handling large quantities or when dust generation is likely.[2][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Procedural Steps for Handling:
-
Preparation:
-
Weighing and Transfer:
-
Minimize dust generation during handling and weighing.[7]
-
If possible, handle in a manner that avoids creating dust clouds.
-
-
Post-Handling:
Storage:
-
Keep containers tightly sealed to prevent moisture absorption, as the material is hygroscopic.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents.[1][7]
Disposal Plan
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Collection:
-
Container Management:
-
Final Disposal:
-
Arrange for disposal through a licensed waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
-
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. media.laballey.com [media.laballey.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. pccarx.com [pccarx.com]
- 8. agscientific.com [agscientific.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
